(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
Description
Properties
IUPAC Name |
[2-(cyclopropylamino)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BN3O2/c12-8(13)5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6,12-13H,1-2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEUYETUMSOZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729147 | |
| Record name | [2-(Cyclopropylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312942-14-5 | |
| Record name | [2-(Cyclopropylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid, a synthetic organic compound, has emerged as a potent inhibitor of Valosin-containing protein (VCP/p97), a critical enzyme in the ubiquitin-proteasome system. VCP/p97 plays a crucial role in protein homeostasis, and its dysregulation is implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of the structure, properties, biological activity, and relevant experimental methodologies for this compound, intended for professionals in the fields of chemical biology and drug discovery.
Chapter 1: Compound Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropylamino group and a boronic acid moiety. The boronic acid group is a key feature, known for its ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers and Properties
| Parameter | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 1312942-14-5 | [1] |
| Molecular Formula | C₇H₁₀BN₃O₂ | [1] |
| Molecular Weight | 178.98 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
Chapter 2: Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of VCP/p97, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins.
VCP/p97 Signaling Pathway Context:
VCP/p97 is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of misfolded or damaged proteins. By hydrolyzing ATP, VCP/p97 provides the mechanical force needed to extract ubiquitinated proteins from cellular complexes or membranes, targeting them for degradation by the proteasome. Inhibition of VCP/p97 leads to an accumulation of these proteins, causing cellular stress and ultimately apoptosis. This makes VCP/p97 an attractive target for cancer therapy.
Caption: Role of VCP/p97 in the ubiquitin-proteasome system and the inhibitory action of the compound.
Biological Activity Data:
The inhibitory activity of this compound (referred to as compound 17 in the source) was evaluated in both enzymatic and cellular assays.[3]
Table 2: In Vitro and In-Cellulo Activity
| Assay Type | Target/Cell Line | IC₅₀ | Reference |
| Enzymatic Assay | VCP/p97 ATPase activity | 54.7 nM | [3] |
| Cellular Assay | A549 (Non-small cell lung cancer) | 2.80 µM | [3] |
| Cellular Assay | RPMI8226 (Multiple myeloma) | 0.86 µM | [3] |
These results demonstrate that the compound is a potent inhibitor of the VCP/p97 enzyme and exhibits significant anti-proliferative activity in cancer cell lines.
Chapter 3: Synthesis
A general synthetic route to this compound likely involves a key borylation step, such as a Suzuki-Miyaura cross-coupling reaction, on a pre-functionalized pyrimidine core.
Hypothetical Synthetic Pathway:
Caption: A plausible synthetic route for this compound.
General Experimental Protocol for Borylation:
The synthesis of pyrimidine boronic acids can often be achieved through a lithium-halogen exchange followed by trapping with a borate ester. A general procedure is as follows:
-
Starting Material Preparation: Synthesize the precursor, 5-bromo-N-cyclopropylpyrimidin-2-amine, via nucleophilic aromatic substitution of 2-amino-5-bromopyrimidine with cyclopropylamine.
-
Lithium-Halogen Exchange: Dissolve the brominated pyrimidine precursor in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen) and cool to a low temperature (typically -78 °C).
-
Borylation: Add a solution of n-butyllithium dropwise to the cooled solution. Stir the reaction mixture at this temperature for a specified time to ensure complete lithium-halogen exchange.
-
Trapping: Add triisopropyl borate dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for several hours.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl). The product can then be extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final this compound.
Chapter 4: Experimental Protocols
VCP/p97 ATPase Activity Assay (Colorimetric):
This protocol describes a malachite green-based colorimetric assay to measure the ATPase activity of VCP/p97 by detecting the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Caption: Workflow for the VCP/p97 ATPase activity assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM DTT.
-
VCP/p97 Enzyme: Recombinant human VCP/p97 at a working concentration of 50-100 nM in assay buffer.
-
ATP Solution: 1 mM ATP in assay buffer.
-
Test Compound: Serially dilute this compound in DMSO, then further dilute in assay buffer to the desired final concentrations.
-
Malachite Green Reagent: Prepare as per manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of VCP/p97 enzyme solution to each well (except for 'no enzyme' controls).
-
Add 5 µL of the test compound at various concentrations (or vehicle control, e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the color by adding 50 µL of Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes for color development.
-
-
Data Analysis:
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Generate a standard curve using known concentrations of phosphate.
-
Convert absorbance values to the amount of Pi released.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay:
This protocol describes the use of an MTT assay to determine the cytotoxic effects of this compound on cancer cell lines such as A549 and RPMI8226.
Caption: Workflow for the cell viability MTT assay.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture A549 or RPMI8226 cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control).
-
Incubate the cells for 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a promising small molecule inhibitor of VCP/p97 with potent enzymatic and cellular activity. Its unique chemical structure, featuring a boronic acid moiety, makes it a valuable tool for studying the ubiquitin-proteasome system and a potential starting point for the development of novel therapeutics for diseases such as cancer. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the properties and applications of this compound.
References
An In-depth Technical Guide to the Synthesis of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid, a valuable building block in medicinal chemistry. The document details the primary synthetic routes, experimental protocols, and relevant biological context for this compound.
Introduction
This compound is a heterocyclic organic compound that has garnered interest in the field of drug discovery. Its structure, featuring a pyrimidine core, a cyclopropylamino substituent, and a boronic acid functional group, makes it a versatile synthon for the creation of more complex molecules. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and the incorporation of a boronic acid moiety allows for facile carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The cyclopropylamino group can impart unique conformational constraints and metabolic stability to potential drug candidates.
Synthetic Routes
The synthesis of this compound can be approached through two primary and well-established methodologies in organic chemistry:
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction involves the borylation of an aryl halide, in this case, 2-(cyclopropylamino)-5-bromopyrimidine, with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). This method is widely used for its functional group tolerance and generally good yields.
-
Lithium-Halogen Exchange: This classic organometallic approach involves the reaction of 2-(cyclopropylamino)-5-bromopyrimidine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to form a highly reactive lithiated intermediate. This intermediate is then quenched with a borate ester, like triisopropyl borate, followed by acidic workup to yield the desired boronic acid.
The selection of the synthetic route depends on factors such as the availability of starting materials, scalability, and functional group compatibility. A crucial precursor for both routes is 2-(cyclopropylamino)-5-bromopyrimidine, which is typically synthesized from 2-chloro-5-bromopyrimidine and cyclopropylamine.
Data Presentation
The following tables summarize the key reagents and representative reaction conditions for the synthesis of the precursor and the final product.
Table 1: Synthesis of 2-(Cyclopropylamino)-5-bromopyrimidine
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-bromopyrimidine | General Synthetic Knowledge |
| Reagent | Cyclopropylamine | General Synthetic Knowledge |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | General Synthetic Knowledge |
| Solvent | Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) | General Synthetic Knowledge |
| Temperature | Reflux | General Synthetic Knowledge |
| Reaction Time | 12-24 hours | General Synthetic Knowledge |
| Typical Yield | 85-95% | Estimated |
Table 2: Synthesis of this compound
| Parameter | Method 1: Miyaura Borylation | Method 2: Lithium-Halogen Exchange |
| Starting Material | 2-(Cyclopropylamino)-5-bromopyrimidine | 2-(Cyclopropylamino)-5-bromopyrimidine |
| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | Triisopropyl borate |
| Catalyst/Reagent | Pd(dppf)Cl₂ / Potassium Acetate (KOAc) | n-Butyllithium (n-BuLi) |
| Solvent | 1,4-Dioxane or Toluene | Tetrahydrofuran (THF) |
| Temperature | 80-100 °C | -78 °C to room temperature |
| Reaction Time | 8-16 hours | 1-3 hours |
| Typical Yield | 60-80% | 50-70% |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Synthesis of 2-(Cyclopropylamino)-5-bromopyrimidine (Precursor)
-
To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in ethanol (0.2 M) is added cyclopropylamine (1.2 eq) and triethylamine (1.5 eq).
-
The reaction mixture is heated to reflux and stirred for 16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-(cyclopropylamino)-5-bromopyrimidine.
Method 1: Miyaura Borylation for this compound pinacol ester
-
To a degassed solution of 2-(cyclopropylamino)-5-bromopyrimidine (1.0 eq) in 1,4-dioxane (0.1 M) is added bis(pinacolato)diboron (1.1 eq) and potassium acetate (2.0 eq).
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) is then added, and the mixture is sparged with argon for 15 minutes.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the pinacol ester of this compound.
-
The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl, or used directly in subsequent reactions.
Method 2: Lithium-Halogen Exchange for this compound
-
A solution of 2-(cyclopropylamino)-5-bromopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is acidified to pH ~2 with 1M HCl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or trituration to afford this compound.
Mandatory Visualizations
Synthetic Workflow
An In-depth Technical Guide to (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
This technical guide provides a comprehensive overview of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid, including its chemical identifiers, potential biological applications, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identifiers and Properties
This compound is a synthetic organic compound featuring a pyrimidine ring substituted with a cyclopropylamino group and a boronic acid moiety.
| Identifier | Value |
| CAS Number | 1312942-14-5[1] |
| Linear Formula | C7H10BN3O2 |
| InChI Key | QJEUYETUMSOZKR-UHFFFAOYSA-N[1] |
| Physical Form | Solid[1] |
| Purity | Typically ≥98%[1] |
| Storage | Store at 2-8°C in a dark, inert atmosphere[1] |
Biological Context and Therapeutic Potential
While specific biological data for this compound is not extensively published, the core structure of a pyrimidine-containing boronic acid has been identified as a potent inhibitor of Valosin-containing protein (VCP)/p97.[2] VCP/p97 is an AAA+ ATPase that plays a critical role in cellular protein homeostasis by regulating the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[3] Its inhibition is a promising therapeutic strategy for certain cancers.[3]
A structurally related compound, designated as compound 17 in a key study, which features a similar pyrimidine boronic acid core, has demonstrated significant inhibitory activity against VCP/p97.[2]
Quantitative Biological Data for a Related Pyrimidine Boronic Acid Inhibitor (Compound 17)
| Assay | IC50 Value | Cell Lines |
| VCP/p97 Enzymatic Assay | 54.7 nM | N/A |
| Cell Viability Assay | 2.80 µM | A549 (Non-small cell lung cancer) |
| Cell Viability Assay | 0.86 µM | RPMI8226 (Multiple myeloma) |
Data from a study on a related VCP/p97 inhibitor with a pyrimidine boronic acid core.[2]
Signaling Pathway
The primary signaling pathway associated with the therapeutic potential of this class of compounds is the Ubiquitin-Proteasome System (UPS), with VCP/p97 as a key regulator. VCP/p97 utilizes the energy from ATP hydrolysis to segregate ubiquitinated proteins from cellular complexes or structures, thereby facilitating their degradation by the proteasome.[4][5] Inhibition of VCP/p97 disrupts this process, leading to an accumulation of misfolded and polyubiquitinated proteins, which can trigger ER stress and apoptosis in cancer cells.[3]
References
- 1. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
The Ascendant Role of Pyrimidine Boronic Acids in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intersection of pyrimidine chemistry with the unique properties of boronic acids has created a fertile ground for innovation in medicinal chemistry. Pyrimidine boronic acids are emerging as a versatile class of compounds with significant potential in the development of novel therapeutics. Their ability to act as key intermediates in cross-coupling reactions and as potent enzyme inhibitors has positioned them at the forefront of research in oncology, immunology, and infectious diseases. This in-depth technical guide provides a comprehensive literature review of pyrimidine boronic acids in research, detailing their synthesis, biological applications, and the experimental methodologies used to evaluate their efficacy.
Synthesis of Pyrimidine Boronic Acids
The synthesis of pyrimidine boronic acids is a critical aspect of their application in drug discovery. The versatility of the pyrimidine core allows for a wide range of derivatization strategies. One of the most prominent methods for their synthesis and subsequent functionalization is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between a pyrimidine boronic acid (or its ester) and an aryl or vinyl halide, enabling the construction of complex molecular architectures.[1][2][3]
General Experimental Protocol for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of a pyrimidine boronic acid with an aryl halide, often accelerated by microwave irradiation, is as follows:
Materials:
-
Pyrimidine boronic acid or its corresponding ester (1.0 equivalent)
-
Aryl or heteroaryl halide (1.0-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%)[1][3]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)[1][3]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[1]
Procedure:
-
To a microwave reaction vessel, add the pyrimidine boronic acid, aryl halide, palladium catalyst, and base.[1]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).[1]
-
Add the degassed solvent via syringe.[1]
-
Heat the reaction mixture in a microwave reactor to the desired temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).[1][2]
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.[1]
-
Dry the organic layer, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
Applications in Drug Discovery: Targeting Key Enzymes
Pyrimidine boronic acids have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with active site serine or threonine residues, make them potent and often highly selective inhibitors.[4]
VCP/p97 Inhibition in Cancer Therapy
Valosin-containing protein (VCP), also known as p97, is an AAA+ ATPase that plays a crucial role in protein homeostasis by mediating the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS).[5][6][7] Its inhibition is a promising strategy in cancer therapy. A series of novel pyrimidine molecules containing a boronic acid moiety have been identified as potent VCP/p97 inhibitors.[5][8]
Quantitative Data: VCP/p97 Inhibition
| Compound ID | R Group | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |
| 17 | 4-(methylsulfonyl)benzyl | 54.7[1][5][7] | 2.80[1][5][7] | 0.86[1][5][7] |
Table 1: Inhibitory activity of a lead pyrimidine boronic acid derivative against VCP/p97 and cancer cell lines.[1][5][7]
Inhibition of Kinases in Inflammatory and Proliferative Disorders
Kinases are a major class of drug targets, and pyrimidine-based scaffolds are prevalent in many approved kinase inhibitors.[9][10] The incorporation of a boronic acid moiety offers a novel mechanism of action for targeting these enzymes.
IRAK4 is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for inflammatory and autoimmune diseases.[7][11][12][13] Pyrimidine boronic acids are being explored as potential IRAK4 inhibitors.[7]
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies.[9][14][15][16] The development of pyrimidine boronic acid-based BTK inhibitors is an active area of research.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[17][18][19][20] Inhibition of DHODH is a therapeutic strategy for cancer and autoimmune diseases.
β-Lactamase Inhibition to Combat Antibiotic Resistance
β-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics.[7] Boronic acids are effective inhibitors of serine β-lactamases, and the development of pyrimidine boronic acid derivatives is an active area of research to overcome antibiotic resistance.[4][7][21][22][23][24]
Quantitative Data: β-Lactamase Inhibition
| Compound | Target Enzyme | Kᵢ (µM) |
| BA3 | OXA-24/40 | 5[21] |
| BA4 | OXA-24/40 | 10[21] |
| BA8 | OXA-24/40 | 25[21] |
| BA16 | OXA-24/40 | 8[21] |
| Compound 5 | KPC-2 | 0.73[4] |
| Compound 10a | AmpC | 0.14[4] |
Table 2: Inhibitory constants (Kᵢ) of various boronic acid derivatives against β-lactamases.[4][21]
Experimental Protocols
Biochemical Assays
This assay quantifies the ATPase activity of VCP/p97 by measuring the amount of ADP produced.[7]
-
Reaction Setup: Incubate purified VCP/p97 enzyme with various concentrations of the test compound in a reaction buffer.[7]
-
Reaction Initiation: Initiate the reaction by adding ATP.[7]
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP.[7]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[7]
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the VCP/p97 activity.[7]
This assay measures the amount of ATP remaining after a kinase reaction.[10][25][26]
-
Compound Preparation: Prepare serial dilutions of the pyrimidine boronic acid test compounds.[10]
-
Kinase Reaction: In a microplate, combine the kinase (e.g., IRAK4, BTK), a suitable substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP.[10]
-
Signal Detection: After incubation, add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.[10]
-
Data Acquisition: Measure the luminescence intensity using a plate reader. A higher signal indicates greater inhibition of kinase activity.[10]
This is a spectrophotometric assay that uses a chromogenic cephalosporin substrate, nitrocefin.[7]
-
Reagent Preparation: Prepare solutions of purified β-lactamase and a stock solution of nitrocefin.[7]
-
Reaction Setup: In a microplate, incubate the β-lactamase enzyme with various concentrations of the test inhibitor.[7]
-
Reaction Initiation: Add nitrocefin to each well to start the reaction.[7]
-
Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 486 nm) over time. The rate of color change is proportional to the enzyme activity.[7]
Cellular Assays
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[7][27][28]
-
Cell Seeding: Seed cancer cells (e.g., A549, RPMI8226) in 96-well plates and allow them to adhere overnight.[7][27]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine boronic acid derivatives for a specified duration (e.g., 72 hours).[7][27]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[7][27]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[28]
This assay determines the effect of a compound on the cell cycle distribution.[27]
-
Cell Treatment: Treat cells with the pyrimidine derivative at its IC50 concentration for 24-48 hours.[27]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[27]
-
Staining: Resuspend the fixed cells in a propidium iodide (PI) staining solution containing RNase A.[27]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[27]
Conclusion
Pyrimidine boronic acids represent a promising and versatile class of molecules for drug discovery. Their synthetic tractability, coupled with their potent and often unique mechanisms of enzyme inhibition, provides a rich platform for the development of novel therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers in academia and industry who are working to unlock the full therapeutic potential of these remarkable compounds. Further exploration of structure-activity relationships and the application of these compounds to a broader range of biological targets will undoubtedly continue to fuel innovation in the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. benchchem.com [benchchem.com]
- 11. IRAK4 - Wikipedia [en.wikipedia.org]
- 12. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 16. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules [frontiersin.org]
- 20. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 21. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies [frontiersin.org]
- 24. usiena-air.unisi.it [usiena-air.unisi.it]
- 25. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bmglabtech.com [bmglabtech.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a synthetic organic compound featuring a pyrimidine core, a cyclopropylamino substituent, and a boronic acid functional group. This unique combination of moieties makes it a compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents, while the boronic acid group is known for its ability to form reversible covalent bonds with diols, making it a key component in the design of enzyme inhibitors and other targeted therapeutics.[1][2][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties, adaptable experimental protocols for its synthesis and analysis, and insights into its potential biological activities.
Physicochemical Properties
General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1312942-14-5 | [5][6][7][8][9] |
| Molecular Formula | C₇H₁₀BN₃O₂ | [5][6][7][8][9] |
| Molecular Weight | 178.98 g/mol | [8] |
| InChI Key | QJEUYETUMSOZKR-UHFFFAOYSA-N | [5][6] |
| SMILES | B(C1=CN=C(N=C1)NC2CC2)(O)O | N/A |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95-98% from commercial suppliers | [6] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [6] |
Predicted Physicochemical Data
Precise experimental data for properties such as melting point, boiling point, solubility, pKa, and logP for this compound are not consistently reported. The values for the closely related compound (2-Cyclopropylpyrimidin-5-yl)boronic acid are provided for reference.
| Property | Predicted/Reference Value | Notes |
| Melting Point (°C) | Not available | Data for the analogous 2-Aminopyrimidine-5-boronic acid is 206-211 °C.[10] |
| Boiling Point (°C) | Not available | Boronic acids often decompose before boiling at atmospheric pressure. |
| Solubility | Not available | Boronic acids generally have poor solubility in organic solvents.[11] |
| pKa | 4-10 (general range for boronic acids) | The pKa is influenced by substituents; aryl boronic acids are generally more acidic than alkyl boronic acids.[12] |
| logP | -0.9662 (for (2-Cyclopropylpyrimidin-5-yl)boronic acid) | This value suggests the compound is hydrophilic. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, established methods for analogous compounds can be adapted.
Synthesis
A plausible synthetic route for this compound starts from a halogenated pyrimidine precursor, followed by the introduction of the boronic acid moiety and the cyclopropylamino group. A potential synthetic workflow is outlined below.
Caption: A potential synthetic workflow for this compound.
A general protocol for a key step, the Suzuki-Miyaura coupling, which is a common application for boronic acids, is provided below. This can be adapted for reactions using this compound as a reagent.
General Protocol for Suzuki-Miyaura Coupling: [13][14][15]
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: [16][17][18][19]
-
¹H NMR: To confirm the presence of the cyclopropyl and pyrimidine protons and the NH proton. The chemical shifts and coupling constants will be characteristic of the structure.
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
¹¹B NMR: To confirm the presence of the boronic acid group. The chemical shift will be indicative of the trigonal planar boron environment.
High-Performance Liquid Chromatography (HPLC): [11][20][21][22]
-
A reverse-phase HPLC method can be developed to assess the purity of the compound.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a typical starting point.
-
Detection: UV detection at a wavelength where the pyrimidine ring absorbs (e.g., ~254 nm).
Biological Activity and Signaling Pathways
While specific biological data for this compound is not yet published, the structural motifs suggest potential therapeutic applications. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][23][24] Boronic acids are potent enzyme inhibitors, with some approved as drugs.[12]
A relevant area of investigation for this class of compounds is the inhibition of Valosin-Containing Protein (VCP/p97), an AAA+ ATPase involved in protein homeostasis.[25] VCP/p97 is a key player in the ubiquitin-proteasome system and is implicated in various cellular processes, making it an attractive target in cancer therapy.[26][27][28][29][30]
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1312942-14-5 [sigmaaldrich.com]
- 6. This compound | 1312942-14-5 [sigmaaldrich.cn]
- 7. labgogo.com [labgogo.com]
- 8. usbio.net [usbio.net]
- 9. (2-(cyclopropylamino)pyrimidin-5-yl)boronic acid_乐研试剂 [labgogo.com]
- 10. 2-アミノピリミジン-5-ボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 19. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 20. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. research.wur.nl [research.wur.nl]
- 22. waters.com [waters.com]
- 23. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. profiles.wustl.edu [profiles.wustl.edu]
- 29. mdpi.com [mdpi.com]
- 30. portlandpress.com [portlandpress.com]
Commercial Availability and Technical Guide for (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological applications of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid. The information is tailored for professionals in chemical research and drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Commercial Availability
This compound (CAS No. 1312942-14-5) is available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |
| Sigma-Aldrich | BLD-BL3H98B9262C | 98%[1] | C₇H₁₀BN₃O₂ | 179.00 | Solid[1] | 2-8°C, Inert atmosphere[1] |
| BLD Pharmatech | BD296713 | >95% | C₇H₁₀BN₃O₂ | 179.00 | Solid | 2-8°C, Inert atmosphere |
| Bidepharm | BD296713 | ≥95% | C₇H₁₀BN₃O₂ | 179.00 | - | - |
| Macklin | C847885 | ≥95% | C₇H₁₀BN₃O₂ | 179.00 | - | - |
| JHECHEM CO LTD | 893567-15-2 | Industrial Grade/95% | C₇H₉BN₂O₂ | 163.97 | - | Dry, cool, well-ventilated |
Note: Data is compiled from publicly available information on supplier websites. Purity and other specifications may vary by batch. It is recommended to consult the supplier's certificate of analysis for the most accurate information.
Synthesis and Experimental Protocols
Proposed Synthesis of 2-(cyclopropylamino)-5-bromopyrimidine (Precursor)
The precursor can be synthesized via a nucleophilic aromatic substitution reaction between 2-amino-5-bromopyrimidine and cyclopropylamine.
Materials:
-
2-Amino-5-bromopyrimidine
-
Cyclopropylamine
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Sodium hydride - NaH)
Procedure:
-
To a solution of 2-amino-5-bromopyrimidine in DMF, add sodium hydride at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add cyclopropylamine to the reaction mixture.
-
Heat the reaction to 80-100°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(cyclopropylamino)-5-bromopyrimidine.
Synthesis of this compound
This step involves a lithium-halogen exchange followed by reaction with a boron electrophile.
Materials:
-
2-(cyclopropylamino)-5-bromopyrimidine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-(cyclopropylamino)-5-bromopyrimidine in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Argon).
-
Slowly add n-butyllithium to the solution and stir for 1 hour at -78°C.
-
Add triisopropyl borate to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with aqueous HCl and stir for 1 hour.
-
Adjust the pH to neutral with a base (e.g., NaOH).
-
Extract the aqueous layer with an organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization or chromatography to yield this compound.
Caption: Proposed synthetic pathway for this compound.
Biological Activity and Signaling Pathways
Research has indicated that pyrimidine molecules containing a boronic acid moiety can act as inhibitors of Valosin-containing protein (VCP), also known as p97.[1] VCP/p97 is an AAA+ ATPase that plays a crucial role in the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells. The UPS is essential for maintaining protein homeostasis and is implicated in various cellular processes, including cell cycle control, DNA repair, and signal transduction. Inhibition of VCP/p97 disrupts these processes and can lead to the accumulation of misfolded proteins, ultimately triggering apoptosis. This makes VCP/p97 an attractive target for cancer therapy.
Caption: Inhibition of VCP/p97 in the Ubiquitin-Proteasome System.
Experimental Protocol: VCP/p97 ATPase Activity Assay
To evaluate the inhibitory potential of this compound on VCP/p97, a common method is to measure its effect on the enzyme's ATPase activity. The following is a generalized protocol for an in vitro VCP/p97 ATPase assay using a bioluminescence-based method to quantify ATP consumption.
Materials:
-
Recombinant human VCP/p97 protein
-
This compound
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
96-well opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to the desired test concentrations.
-
Reaction Setup:
-
Add VCP/p97 enzyme to the wells of a 96-well plate.
-
Add the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Include a "no enzyme" control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.
-
-
Reaction Initiation: Initiate the ATPase reaction by adding a solution of ATP to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
ATP Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The amount of light generated is proportional to the amount of ATP remaining in the well.
-
Data Analysis: The ATPase activity is inversely proportional to the luminescent signal. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for VCP/p97 ATPase Inhibition Assay.
References
An In-depth Technical Guide on the Safety and Handling of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, physicochemical properties, and synthesis of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid. This document is intended for professionals in research and drug development who may be working with this compound.
Compound Identification and Properties
This compound is a synthetic organic compound that belongs to the class of pyrimidine boronic acids. These compounds are of significant interest in medicinal chemistry as building blocks for the synthesis of more complex molecules, particularly in the context of kinase inhibitor discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1312942-14-5 | [1] |
| Molecular Formula | C₇H₁₀BN₃O₂ | [1] |
| Molecular Weight | 178.99 g/mol | |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| InChI Key | QJEUYETUMSOZKR-UHFFFAOYSA-N | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | GHS Classification | Precautionary Measures |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P363: Wash contaminated clothing before reuse. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning |
Data compiled from supplier safety data sheets.[1]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.
Storage and Disposal
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from oxidizing agents and moisture. Dispose of the compound and its container in accordance with local, regional, and national regulations.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, related pyrimidine boronic acid derivatives have been identified as inhibitors of Valosin-Containing Protein (VCP/p97).[2] VCP/p97 is an ATPase associated with various cellular activities, including protein quality control through the ubiquitin-proteasome system.[3][4] Inhibition of VCP/p97 can disrupt cellular homeostasis and is a target for cancer therapy.[2]
Caption: VCP/p97 Ubiquitin-Proteasome Signaling Pathway Inhibition.
Experimental Protocols
The following sections describe a plausible synthetic route and a common application for this compound based on established chemical literature for similar compounds.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-amino-5-bromopyrimidine.
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of 2-(Cyclopropylamino)-5-bromopyrimidine
This step involves a palladium-catalyzed Buchwald-Hartwig amination.
-
Materials:
-
2-Amino-5-bromopyrimidine
-
Cyclopropylamine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-bromopyrimidine, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by cyclopropylamine.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(cyclopropylamino)-5-bromopyrimidine.
-
Step 2: Synthesis of this compound
This step involves a Miyaura borylation followed by hydrolysis.
-
Materials:
-
2-(Cyclopropylamino)-5-bromopyrimidine
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium acetate)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Reagents for hydrolysis (e.g., Sodium periodate, HCl)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2-(cyclopropylamino)-5-bromopyrimidine, bis(pinacolato)diboron, the palladium catalyst, and the base in the anhydrous solvent.
-
Heat the mixture to 80-100 °C and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
The crude pinacol ester can be purified by column chromatography or taken directly to the next step.
-
For hydrolysis, dissolve the crude pinacol ester in a suitable solvent mixture (e.g., THF/water).
-
Add an oxidizing agent like sodium periodate and stir. Alternatively, acidic hydrolysis can be performed.
-
After completion, extract the aqueous layer with an organic solvent.
-
Acidify the aqueous layer with HCl to precipitate the boronic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
-
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aqueous base (e.g., 2M K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl halide, and the palladium catalyst.
-
Purge the vessel with an inert gas.
-
Add the solvent and the aqueous base.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Toxicological Information
Disclaimer: This document is intended for informational purposes only and does not constitute a full safety data sheet (SDS). Users should always consult the official SDS from the supplier before handling this chemical and perform their own risk assessment. All experimental work should be conducted in a well-equipped laboratory by trained professionals.
References
- 1. This compound | 1312942-14-5 [sigmaaldrich.cn]
- 2. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Pyrimidine-5-boronic acid chemical | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes: Suzuki Coupling with (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid for the Synthesis of Biologically Active Molecules
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note focuses on the use of a key building block, (2-(cyclopropylamino)pyrimidin-5-yl)boronic acid, in Suzuki coupling reactions. This reagent is of particular interest to researchers in drug discovery and medicinal chemistry due to the prevalence of the 2-aminopyrimidine scaffold in a multitude of biologically active compounds, including potent kinase inhibitors.[2] Specifically, molecules synthesized using this boronic acid have been investigated as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[2][3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[4][5]
The 5-position of the pyrimidine ring is generally favorable for Suzuki coupling, exhibiting good reactivity for the crucial transmetalation step in the catalytic cycle.[6] The presence of the cyclopropylamino group at the 2-position, however, introduces a basic nitrogen atom that could potentially coordinate with the palladium catalyst and inhibit its activity.[6] Therefore, careful selection of ligands and reaction conditions is crucial for achieving high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have proven effective in overcoming such challenges in the coupling of nitrogen-containing heterocycles.[7]
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving pyrimidine derivatives, which can serve as a starting point for optimization with this compound.
| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2,4-dichloropyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [7] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [7] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 81 | [8] |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 6 | 94 | [4] |
| Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | N/A | Good | |
| 2,4,5,6-Tetrachloropyrimidine | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 60-80 | 2-5 | 80-97 | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PCy₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, Toluene, with or without water)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor, which often allows for significantly shorter reaction times (e.g., 15-30 minutes at 100-150 °C).[6][8]
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(cyclopropylamino)-5-arylpyrimidine.
Visualizations
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram of the Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent kinase inhibitors. Its structural motif is integral to the development of targeted therapies, particularly for cancer, by enabling the creation of molecules that modulate key signaling pathways. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in human cancers.
Key Applications in Medicinal Chemistry
The primary application of this compound is as a crucial intermediate in the synthesis of ATP-competitive inhibitors of serine/threonine kinases. The 2-cyclopropylamino-pyrimidine core serves as a key pharmacophore that can be further elaborated through the versatile boronic acid functional group, most commonly via Suzuki-Miyaura cross-coupling reactions.
This building block is notably employed in the synthesis of analogues of AZD5363 (Capivasertib) , a potent pan-Akt inhibitor that has undergone extensive clinical investigation.[1][2] The cyclopropylamino group contributes to the binding affinity and selectivity of the final inhibitor.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that drives tumorigenesis. Inhibitors synthesized using this compound typically target Akt, a key node in this pathway. By inhibiting Akt, these compounds can block downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Quantitative Data: In Vitro Activity of a Representative Akt Inhibitor (AZD5363)
The following tables summarize the in vitro inhibitory activity of AZD5363, a compound whose synthesis can involve precursors derived from this compound. This data is representative of the potency achievable with this chemical scaffold.
Table 1: Enzymatic Activity of AZD5363 Against Akt Isoforms
| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| AZD5363 | <10 | <10 | <10 |
| Data sourced from AstraZeneca Open Innovation.[3] |
Table 2: Cellular Proliferation Inhibition by AZD5363 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Genetic Context |
| BT474c | Breast Cancer | <3 | PIK3CA mutation, HER2 amplification |
| MCF7 | Breast Cancer | <3 | PIK3CA mutation |
| U87-MG | Glioblastoma | <3 | PTEN mutation |
| LNCaP | Prostate Cancer | <3 | PTEN mutation |
| GI50 is the concentration for 50% of maximal inhibition of cell growth. Data indicates sensitivity in cell lines with PI3K pathway alterations.[3][4] |
Table 3: Activity of AZD5363 Analogues with Modified Scaffolds
| Compound | APN IC50 (µM) | AKT1 IC50 (µM) |
| 5f | 0.96 | 0.12 |
| 5h | 0.21 | 0.27 |
| 8b | 0.05 ± 0.01 | - |
| Bestatin | 3.64 ± 0.56 | - |
| AZD5363 | - | <0.01 |
| This table showcases the inhibitory concentrations of novel dual APN/AKT inhibitors derived from the AZD5363 scaffold, indicating the potential for developing multi-target agents.[5] |
Experimental Protocols
General Workflow for Synthesis and Evaluation of Akt Inhibitors
The following diagram outlines the typical workflow for the synthesis and evaluation of Akt inhibitors using this compound.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. This reaction is fundamental for creating the core structure of many kinase inhibitors.
Materials:
-
This compound (1.2 equiv.)
-
Aryl/Heteroaryl Halide (e.g., bromide or chloride) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is typical. For microwave-assisted synthesis, temperatures may range from 100-150 °C for shorter reaction times (10-30 minutes).[6]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Note: The optimal catalyst, base, solvent, and temperature may vary depending on the specific substrates used. It is recommended to perform small-scale test reactions to optimize the conditions.
Conclusion
This compound is a highly versatile and valuable reagent in medicinal chemistry for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. Its utility in constructing complex molecules like AZD5363 analogues highlights its importance in the development of targeted cancer therapies. The provided protocols and data serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. Its rigid pyrimidine core, substituted with a cyclopropylamino group, allows for the exploration of key interactions within the ATP-binding sites of various kinases. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of diverse chemical libraries. This document provides detailed application notes and protocols for the utilization of this compound in the development of inhibitors for key kinases implicated in various diseases, including Leucine-rich repeat kinase 2 (LRRK2), c-Jun N-terminal kinase 1 (JNK1), Mitogen-activated protein kinase kinase 4 (MKK4), and Interleukin-1 receptor-associated kinase 4 (IRAK4).
Chemical Properties
| Property | Value |
| CAS Number | 1312942-14-5 |
| Molecular Formula | C₇H₁₀BN₃O₂ |
| Molecular Weight | 178.98 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and methanol |
Application in Kinase Inhibitor Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction with a variety of aryl and heteroaryl halides. This reaction facilitates the creation of a carbon-carbon bond between the pyrimidine ring and a second aromatic system, a common structural motif in many kinase inhibitors. The resulting biaryl structures can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties.
A representative synthetic scheme is the coupling of the boronic acid with a suitable heterocyclic halide, for instance, a pyrazolo[1,5-a]pyrimidine core, which has been identified as a privileged scaffold for IRAK4 inhibitors.
Quantitative Data: Representative Kinase Inhibition
The following table summarizes representative inhibitory activities of a hypothetical kinase inhibitor, Compound-1 , synthesized using this compound as a key building block. These values are illustrative and based on the potencies of known pyrimidine-based inhibitors for the respective kinases.
| Kinase Target | Compound-1 IC₅₀ (nM) |
| IRAK4 | 8 |
| LRRK2 | 45 |
| JNK1 | 120 |
| MKK4 | 250 |
Experimental Protocols
Protocol 1: Synthesis of a Representative IRAK4 Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical IRAK4 inhibitor, 5-(Pyrazolo[1,5-a]pyrimidin-3-yl)-2-(cyclopropylamino)pyrimidine , as a representative example.
Materials:
-
This compound
-
3-Bromopyrazolo[1,5-a]pyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add this compound (1.2 eq.), 3-bromopyrazolo[1,5-a]pyrimidine (1.0 eq.), and sodium carbonate (2.5 eq.).
-
Add Pd(dppf)Cl₂ (0.1 eq.).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Seal the vial and heat the reaction mixture to 100 °C for 2 hours in a microwave reactor.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the final compound by ¹H NMR and mass spectrometry.
Protocol 2: General Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against LRRK2, JNK1, MKK4, and IRAK4. The specific substrate and ATP concentrations may need to be optimized for each kinase.
Materials:
-
Kinase (LRRK2, JNK1, MKK4, or IRAK4)
-
Kinase-specific substrate (e.g., LRRKtide for LRRK2, ATF2 for JNK1/MKK4, Myelin Basic Protein for IRAK4)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase to all wells except the negative control.
-
Add the kinase-specific substrate and ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Signaling Pathways and Experimental Workflow
IRAK4 Signaling Pathway
LRRK2-MKK4-JNK1 Signaling Pathway
Mutant LRRK2 has been shown to activate the MKK4-JNK signaling pathway, leading to neuronal cell death.[1]
References
Application Notes and Protocols for Reactions Involving (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. The pyrimidine core, particularly the 2-aminopyrimidine scaffold, is a privileged structure in the design of kinase inhibitors.[1][2] This is due to its ability to mimic the adenine ring of ATP, allowing derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases, thereby inhibiting their catalytic activity.[1][2] Consequently, molecules synthesized using this compound are often investigated as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are frequently dysregulated in cancer.[3][4]
This document provides detailed experimental protocols and data for the application of this compound in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling for the synthesis of potential kinase inhibitors.
Data Presentation
The following table summarizes quantitative data for a representative Suzuki-Miyaura coupling reaction involving this compound.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane / H₂O | 100 | 2 | 78 | Patent WO 2020/224568 A1 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a CDK Inhibitor Precursor
This protocol details the synthesis of N-cyclopropyl-5-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidin-2-amine via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
To a round-bottom flask was added 4-bromo-1-(2-methoxyethyl)-1H-pyrazole (1.0 eq).
-
This compound (1.2 eq) was then added to the flask.
-
Sodium carbonate (2.0 eq) was added as the base.
-
The flask was sealed with a septum and purged with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) were added via syringe.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 eq) was added to the reaction mixture.
-
The reaction mixture was heated to 100 °C with vigorous stirring under an inert atmosphere.
-
The progress of the reaction was monitored by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, the reaction mixture was cooled to room temperature.
-
The mixture was diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired product, N-cyclopropyl-5-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidin-2-amine.
Visualizations
Signaling Pathway
Caption: Simplified CDK signaling pathway and the point of intervention for a synthesized inhibitor.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Applications of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid in Fragment-Based Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight molecules, known as fragments, to probe the binding sites of biological targets. Boronic acids and their derivatives are particularly valuable fragments due to their unique chemical properties. The boronic acid moiety can form reversible covalent bonds with key amino acid residues such as serine, threonine, and lysine within a protein's active site, or it can participate in potent hydrogen bonding interactions. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved kinase inhibitors. The compound, (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid, combines these advantageous features, making it a fragment of significant interest for screening against various therapeutic targets, particularly protein kinases. This document provides a detailed overview of the application of this compound in a typical FBDD workflow, from initial screening to hit validation and characterization.
Hypothetical Application: Targeting Protein Kinases
For the purpose of this application note, we will consider a hypothetical scenario where this compound is identified as a fragment hit against a protein kinase of interest, for example, a Cyclin-Dependent Kinase (CDK). The 2-aminopyrimidine core is a known hinge-binding motif for many kinases, and the cyclopropyl group can provide favorable interactions within the ATP-binding pocket.
Data Presentation
While specific quantitative data for the binding of this compound to a particular kinase is not publicly available, the following table represents typical data that would be generated during a fragment screening and hit validation campaign. The data for the analogous compound, a pyrimidine boronic acid derivative targeting VCP/p97, is included for reference.[1]
| Compound/Fragment | Target | Assay Type | KD (μM) | IC50 (nM) | Ligand Efficiency (LE) |
| This compound | CDK2 (Hypothetical) | SPR | 150 | - | 0.35 |
| This compound | CDK2 (Hypothetical) | DSF (ΔTm) | - | 3.5 °C | - |
| Compound 17 (VCP/p97 Inhibitor) | VCP/p97 | Enzymatic Assay | - | 54.7 | N/A |
Experimental Protocols
Detailed methodologies for key experiments in a fragment-based screening cascade are provided below.
Primary Screen: Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Protein Preparation: Prepare a solution of purified target kinase (e.g., CDK2) at a final concentration of 2 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound and other fragments in 100% DMSO. Create a working fragment plate by diluting the stock solutions to 10 mM in DSF buffer.
-
Assay Plate Preparation: In a 96-well or 384-well PCR plate, add 20 µL of the kinase solution to each well.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.
-
Fragment Addition: Add 0.2 µL of the 10 mM fragment solution to the appropriate wells for a final fragment concentration of 100 µM. Include DMSO-only controls.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, monitoring fluorescence changes.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve. A significant thermal shift (ΔTm) of ≥ 2°C in the presence of the fragment compared to the DMSO control is considered a hit.
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to confirm the binding of hits from the primary screen and to determine their binding affinity (KD) and kinetics (ka and kd).
Protocol:
-
Chip Preparation: Covalently immobilize the purified target kinase onto a CM5 sensor chip using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) ranging from 1 µM to 500 µM.
-
Binding Analysis: Inject the fragment solutions over the kinase-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Data Analysis: The binding response is measured in response units (RU). The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).
Orthogonal Validation: Kinase Activity Assay
A biochemical assay is used to determine if the binding of the fragment translates into functional inhibition of the kinase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide substrate), and ATP in kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO for control) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction at the optimal temperature for a defined period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid with a variety of aryl halides. This key reaction is instrumental in the synthesis of diverse 2,5-disubstituted pyrimidine derivatives, a structural motif frequently found in biologically active molecules and pharmaceuticals. This document outlines the general reaction conditions, provides detailed experimental protocols, and summarizes expected outcomes based on available data for similar transformations.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of drug discovery and development, the coupling of this compound with various aryl and heteroaryl halides provides a direct route to a wide array of potential therapeutic agents. The 5-position of the pyrimidine ring is generally favorable for the Suzuki-Miyaura coupling, exhibiting good reactivity under standard conditions. This allows for the efficient synthesis of compounds bearing the 2-(cyclopropylamino)-5-aryl-pyrimidine scaffold, which is of significant interest in medicinal chemistry.
Reaction Principle and General Conditions
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (aryl or heteroaryl halide). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
A variety of reaction conditions can be employed, with the choice of catalyst, ligand, base, and solvent being crucial for optimal performance. Microwave-assisted synthesis can often significantly reduce reaction times and improve yields.
Tabulated Summary of Reaction Conditions
While specific data for a wide range of aryl halides coupled with this compound is not extensively available in single literature sources, the following table summarizes typical conditions gleaned from reactions with similar 5-substituted pyrimidine boronic acids and related Suzuki-Miyaura couplings.
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | 0.5 - 10 mol% | The choice of catalyst can significantly impact yield and reaction time. PdCl₂(dppf) is often a good starting point for heteroaromatic couplings.[1] |
| Ligand (if required) | dppf, SPhos, XPhos | 1 - 1.2 equivalents relative to Palladium | Often used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂. Buchwald ligands like SPhos and XPhos can be effective for challenging couplings. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | 2 - 3 equivalents | An aqueous solution of the base is commonly used. The choice of base can influence the rate of transmetalation and suppress side reactions. |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene, Acetonitrile/H₂O | - | A mixture of an organic solvent and water is typical. Degassing the solvent is recommended to prevent oxidation of the catalyst. |
| Aryl Halide | Aryl bromides, Aryl chlorides, Aryl iodides | 1.0 - 1.2 equivalents | Aryl iodides are generally the most reactive, followed by bromides and then chlorides. The electronic and steric properties of the aryl halide will affect reactivity. |
| Temperature | 80 - 150 °C | - | Higher temperatures are often required for less reactive aryl halides (e.g., chlorides). Microwave heating can significantly shorten reaction times. |
| Reaction Time | 1 - 24 hours (Conventional), 10 - 60 minutes (Microwave) | - | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Note: These are general starting points and may require optimization for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard reaction glassware, condenser, heating mantle with magnetic stirring
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl halide, and PdCl₂(dppf).
-
Add a 2M aqueous solution of sodium carbonate followed by 1,4-dioxane (a typical solvent ratio is 4:1 to 5:1 dioxane:water).
-
Purge the flask with nitrogen or argon for 10-15 minutes to degas the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(cyclopropylamino)-5-aryl-pyrimidine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane/Water (4:1)
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
In a microwave reaction vessel, combine this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-45 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (dilution, extraction, drying, and concentration).
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as sodium carbonate and potassium carbonate are irritants. Avoid contact with skin and eyes.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a robust and efficient method for the synthesis of a diverse range of 2,5-disubstituted pyrimidines. The reaction conditions can be readily optimized for various substrates, and the use of microwave irradiation can provide a significant advantage in terms of reaction time and efficiency. These application notes provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
Determining the Solubility of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid in Common Organic Solvents: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
General Solubility Considerations for Boronic Acids
Boronic acids are a class of compounds with unique physicochemical properties. Their solubility in organic solvents is influenced by factors such as the polarity of the solvent and the nature of the substituents on the boronic acid. Generally, boronic acids exhibit higher solubility in polar organic solvents. For instance, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2][3] The esterification of boronic acids typically increases their solubility in organic solvents compared to the parent acids.[1][4]
The choice of solvent is critical for processes such as reaction optimization, crystallization for purification, and formulation of the final drug product. Therefore, experimental determination of solubility is a fundamental step in the characterization of a new chemical entity like (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following protocol details the widely used shake-flask method for determining the thermodynamic solubility of a compound. This method involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Materials:
-
This compound (solid, high purity)
-
Common organic solvents (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)), analytical grade
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or on an orbital shaker at a constant, controlled temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[5] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure the reliability of the results.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| THF | 25 | ||
| DMF | 25 |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Application Note: Protocol for the Synthesis of a Library of (2-(Cyclopropylamino)pyrimidin-5-yl) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1] Specifically, 2-aminopyrimidine derivatives are of significant interest due to their versatile pharmacological activities.[2] This application note provides a detailed, two-step protocol for the synthesis of a diverse library of (2-(Cyclopropylamino)pyrimidin-5-yl) derivatives. The synthetic strategy employs a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 5-position of the pyrimidine ring, followed by a Buchwald-Hartwig amination to install the cyclopropylamino group at the 2-position.[3][4][5] This robust and modular approach allows for the efficient generation of a library of compounds for screening in drug discovery programs.
Synthetic Workflow
The overall synthetic strategy is a two-step process designed for the efficient creation of a diverse compound library from a common starting material, 2-chloro-5-bromopyrimidine.
Caption: General two-step synthetic workflow for the library synthesis.
Experimental Protocols
This protocol details the general procedure for the two key reactions. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates to achieve optimal yields.[3]
Part A: Suzuki-Miyaura Cross-Coupling for Synthesis of 2-Chloro-5-arylpyrimidine Intermediates
This procedure outlines the palladium-catalyzed coupling of 2-chloro-5-bromopyrimidine with various aryl or heteroaryl boronic acids.[1][3]
Materials and Reagents:
-
2-Chloro-5-bromopyrimidine
-
Aryl/Heteroaryl boronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[6]
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-chloro-5-bromopyrimidine (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuation and Backfilling: Seal the flask, then evacuate and backfill with an inert gas (Ar or N₂). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-5-arylpyrimidine intermediate.
Part B: Buchwald-Hartwig Amination for Synthesis of Final (2-(Cyclopropylamino)pyrimidin-5-yl) Derivatives
This procedure describes the C-N bond formation via palladium-catalyzed coupling of the 2-chloro-5-arylpyrimidine intermediate with cyclopropylamine.[2][5]
Materials and Reagents:
-
2-Chloro-5-arylpyrimidine intermediate (from Part A)
-
Cyclopropylamine (1.2 - 2.0 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)[2]
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or reaction vial
Procedure:
-
Inert Atmosphere Setup: In a dry Schlenk flask, combine the 2-chloro-5-arylpyrimidine intermediate (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).
-
Evacuation and Backfilling: Seal the flask and perform three cycles of evacuation and backfilling with an inert gas.
-
Reagent Addition: Under positive inert gas pressure, add the base (e.g., NaOt-Bu, 1.5 eq.), the degassed anhydrous solvent (e.g., toluene), and finally the cyclopropylamine (1.5 eq.).
-
Reaction: Heat the mixture to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the final (2-(Cyclopropylamino)pyrimidin-5-yl) derivative.
Data Presentation: Representative Library Synthesis
The following table summarizes representative yields for a hypothetical library of five derivatives synthesized using the described protocol. Yields are based on typical outcomes for Suzuki and Buchwald-Hartwig reactions on similar heterocyclic systems.[2][6]
| Entry | R-Group (from Boronic Acid) | Intermediate Yield (Part A) % | Final Product Yield (Part B) % |
| 1 | Phenyl | 85 | 78 |
| 2 | 4-Methoxyphenyl | 91 | 82 |
| 3 | 3-Pyridyl | 76 | 68 |
| 4 | 4-Fluorophenyl | 88 | 80 |
| 5 | Thiophen-2-yl | 79 | 71 |
Biological Context: Kinase Inhibition Pathway
Many pyrimidine-based compounds function as kinase inhibitors, interfering with cell signaling pathways that are often hyperactive in cancer cells. The synthesized library of (2-(Cyclopropylamino)pyrimidin-5-yl) derivatives can be screened for such activity. The diagram below illustrates a simplified, generic signaling pathway where a kinase inhibitor blocks downstream signal transduction.
Caption: Generic pathway for a receptor tyrosine kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Storage and Stability of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. The stability of boronic acids is a critical factor that can significantly impact the success and reproducibility of synthetic procedures, as well as the integrity of compound libraries. This document provides detailed application notes and protocols for the appropriate storage and handling of this compound and its solutions, along with methodologies to assess its stability.
Boronic acids, in general, are susceptible to several degradation pathways, including oxidation, protodeboronation, and the formation of anhydrides (boroxines). These processes can be influenced by factors such as temperature, pH, light, and the presence of moisture or oxygen. Therefore, adherence to proper storage and handling protocols is paramount to ensure the quality and reactivity of this reagent.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended. These recommendations are based on general guidelines for arylboronic acids and specific supplier information for the compound of interest.
| Form | Storage Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid | 2-8°C[1] | Inert (e.g., Argon, Nitrogen)[1] | Keep in a dark place[1] | Long-term |
| Solution | -20°C | Inert (e.g., Argon, Nitrogen) | Protect from light | Short-term (up to 1 month) |
| -80°C | Inert (e.g., Argon, Nitrogen) | Protect from light | Medium-term (up to 6 months) |
Stability Considerations
Several factors can influence the stability of this compound in solution:
-
Solvent: Anhydrous aprotic solvents are generally preferred for dissolving boronic acids to minimize hydrolysis. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane.
-
pH: Boronic acids are generally most stable at a neutral pH.[2] Acidic or basic conditions can catalyze protodeboronation, a process where the carbon-boron bond is cleaved.[2][3]
-
Oxygen: The boronic acid functional group is susceptible to oxidation.[4][5] It is crucial to handle solutions under an inert atmosphere and use degassed solvents to minimize oxidative degradation.
-
Temperature: Elevated temperatures can accelerate degradation pathways. Therefore, solutions should be stored at low temperatures.
-
Light: Photochemical degradation can occur. Solutions should be stored in amber vials or otherwise protected from light.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can introduce moisture and promote degradation. It is advisable to aliquot solutions into smaller, single-use volumes.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound solutions. It is recommended to adapt these protocols to specific experimental needs and available equipment.
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound for stability studies or synthetic use.
Materials:
-
This compound solid
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar glassware
-
Syringes and needles
-
Analytical balance
Procedure:
-
Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas.
-
Weigh the desired amount of this compound directly into the flask under a blanket of inert gas.
-
Add the appropriate volume of anhydrous solvent via syringe to achieve the desired concentration.
-
Gently swirl the flask to ensure complete dissolution. If necessary, sonication can be used.
-
The resulting stock solution should be stored under an inert atmosphere at the recommended temperature.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the degradation of this compound over time under specific storage conditions.
Objective: To determine the percentage of the parent compound remaining after storage under various conditions (e.g., different temperatures, light exposure).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (use of a column with low silanol activity is recommended to minimize on-column hydrolysis)[6]
-
Stock solution of this compound
-
Mobile phase: Acetonitrile and water (use of a mobile phase without a pH modifier can minimize on-column hydrolysis)[2][6]
-
Autosampler vials
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the parent boronic acid from potential degradation products. A typical starting point is a gradient elution from 5% to 95% acetonitrile in water.
-
Sample Preparation: Aliquot the stock solution into several autosampler vials. Prepare separate sets of vials for each storage condition to be tested (e.g., 4°C, room temperature, exposed to light).
-
Time Zero Analysis: Immediately after preparation, inject a sample from one of the vials to establish the initial concentration (Time 0).
-
Incubation: Store the sets of vials under the designated conditions.
-
Time Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), remove a vial from each condition and analyze it by HPLC.
-
Data Analysis: Calculate the peak area of the this compound at each time point. Determine the percentage of the parent compound remaining relative to the Time 0 sample.
Protocol 3: Stability Assessment by ¹H NMR Spectroscopy
This protocol provides a method to qualitatively and semi-quantitatively monitor the degradation of this compound in solution.
Objective: To observe the appearance of degradation products and the disappearance of the parent compound's signals over time.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Stock solution of this compound
Procedure:
-
Sample Preparation: Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the compound.
-
Incubation: Store the NMR tube under the desired stress condition (e.g., at an elevated temperature or exposed to air).
-
Time Point Spectra: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the integration of the parent compound's signals and the appearance of new signals corresponding to degradation products. The relative integration values can provide a semi-quantitative measure of degradation.
Visualizations
References
Application Notes and Protocols for the Use of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid pyrimidine core, substituted with a cyclopropylamino group, offers a unique three-dimensional profile that can be exploited to achieve potent and selective interactions with biological targets. This boronic acid is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and versatile method for the formation of carbon-carbon bonds. This powerful reaction enables the efficient construction of diverse chemical libraries by coupling the pyrimidine scaffold with a wide array of aryl and heteroaryl halides. This application note provides detailed protocols for the use of this compound in parallel synthesis campaigns, with a focus on the generation of kinase inhibitor libraries.
Featured Application: Synthesis of a Library of Potential CSF-1R Inhibitors
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target. Pexidartinib, an approved CSF-1R inhibitor, features a core structure that can be accessed through the coupling of a 2-aminopyrimidine-5-boronic acid derivative. The following sections detail a representative workflow for the parallel synthesis of a library of potential CSF-1R inhibitors based on the this compound scaffold.
CSF-1R Signaling Pathway
Upon binding of its ligand, CSF-1, the CSF-1R dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately regulate gene expression involved in cell proliferation, survival, and differentiation.[2] Inhibition of CSF-1R blocks these downstream signals, thereby reducing the population and pro-tumor functions of tumor-associated macrophages (TAMs).
Caption: CSF-1R Signaling Pathway and Inhibition.
Parallel Synthesis Experimental Protocol
This protocol describes a general method for the parallel synthesis of a library of compounds via Suzuki-Miyaura coupling of this compound with a diverse set of aryl and heteroaryl halides. The reactions are performed in a 96-well plate format to facilitate high-throughput synthesis and purification.
Materials and Equipment:
-
This compound
-
Library of aryl/heteroaryl halides (bromides or chlorides)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or a suitable pre-catalyst)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
96-well reaction blocks with sealing mats
-
Automated liquid handler (optional, for high-throughput setup)
-
Inert atmosphere glovebox or Schlenk line
-
Parallel purification system (e.g., preparative HPLC-MS)
-
Plate-based analytical instrumentation (e.g., LC-MS, NMR)
Experimental Workflow for Parallel Synthesis
Caption: Parallel Synthesis Experimental Workflow.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in a suitable solvent (e.g., 1,4-dioxane).
-
Prepare a 0.2 M stock solution of the palladium catalyst (e.g., Pd(dppf)Cl₂) in the same solvent.
-
Prepare a 1 M aqueous solution of the base (e.g., K₂CO₃).
-
Prepare a library of aryl/heteroaryl halides as 0.2 M stock solutions in 1,4-dioxane.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add the respective aryl/heteroaryl halide solution (1.0 equiv).
-
Add the this compound solution (1.2 equiv).
-
Add the palladium catalyst solution (0.05 equiv).
-
Add the aqueous base solution (2.0 equiv).
-
Seal the reaction block with a chemically resistant sealing mat.
-
-
Reaction Conditions:
-
Place the reaction block in a heating mantle or an appropriate parallel synthesis reactor.
-
Purge the reaction block with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C with stirring for 4-12 hours. The reaction progress can be monitored by LC-MS analysis of a small aliquot from a representative well.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding water to each well.
-
Extract the products with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layers can be passed through a phase separator plate to remove the aqueous layer.
-
The crude product solutions are then concentrated in vacuo.
-
Purify the library of compounds using a parallel purification system, such as mass-directed preparative HPLC.
-
-
Analysis and Storage:
-
Analyze the purified compounds for identity and purity using LC-MS and/or NMR spectroscopy.
-
Store the final compound library in an appropriate format (e.g., dissolved in DMSO in 96-well plates) for biological screening.
-
Data Presentation
The following tables provide representative data for the Suzuki-Miyaura coupling of a 2-aminopyrimidine boronic acid with a variety of aryl and heteroaryl bromides, demonstrating the expected yields for a parallel synthesis campaign. While not the exact target molecule, these data serve as a strong proxy for the expected outcomes with this compound.
Table 1: Suzuki-Miyaura Coupling with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-Cyclopropylamino-5-(4-methoxyphenyl)pyrimidine | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Cyclopropylamino-5-(4-(trifluoromethyl)phenyl)pyrimidine | 78 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 2-Cyclopropylamino-5-(3,5-dimethylphenyl)pyrimidine | 82 |
| 4 | 4-Bromobenzonitrile | 4-(2-(Cyclopropylamino)pyrimidin-5-yl)benzonitrile | 75 |
| 5 | 1-Bromo-2-fluorobenzene | 2-Cyclopropylamino-5-(2-fluorophenyl)pyrimidine | 68 |
| 6 | 3-Bromotoluene | 2-Cyclopropylamino-5-(m-tolyl)pyrimidine | 88 |
Yields are based on representative literature data for similar couplings and are for illustrative purposes.
Table 2: Suzuki-Miyaura Coupling with Various Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-Cyclopropylamino-5-(pyridin-2-yl)pyrimidine | 72 |
| 2 | 3-Bromopyridine | 2-Cyclopropylamino-5-(pyridin-3-yl)pyrimidine | 79 |
| 3 | 5-Bromo-1,3-thiazole | 2-Cyclopropylamino-5-(thiazol-5-yl)pyrimidine | 65 |
| 4 | 2-Bromothiophene | 2-Cyclopropylamino-5-(thiophen-2-yl)pyrimidine | 81 |
| 5 | 5-Bromoindole | 2-Cyclopropylamino-5-(1H-indol-5-yl)pyrimidine | 70 |
| 6 | 6-Bromoquinoline | 2-Cyclopropylamino-5-(quinolin-6-yl)pyrimidine | 76 |
Yields are based on representative literature data for similar couplings and are for illustrative purposes.
Conclusion
This compound is a versatile and highly useful building block for the parallel synthesis of compound libraries, particularly for targeting protein kinases such as CSF-1R. The Suzuki-Miyaura coupling provides a reliable and efficient method for generating a diverse range of analogs with high yields. The protocols and data presented in this application note offer a comprehensive guide for researchers to design and execute successful parallel synthesis campaigns, accelerating the discovery of novel therapeutic agents.
References
Troubleshooting & Optimization
Troubleshooting low yields in Suzuki reactions with (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound resulted in a low yield. What are the most common initial culprits?
Low yields in this specific coupling are often traced back to a few key issues. The primary suspect is the degradation of the boronic acid via protodeboronation, a common side reaction for heteroaryl boronic acids.[1][2] Other significant factors include suboptimal reaction conditions, such as an inappropriate catalyst/ligand system, the choice of base and solvent, poor reagent quality, or insufficient degassing of the reaction mixture.[3][4] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium catalyst, leading to inhibition.[5][6]
Q2: I suspect protodeboronation is occurring. How can I confirm this and what is it?
Protodeboronation is an undesired side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This consumes your starting material and generates 2-(cyclopropylamino)pyrimidine as a byproduct, directly reducing the yield of your desired product.
You can detect this byproduct using:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the mass of the 2-(cyclopropylamino)pyrimidine byproduct in your crude reaction mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By comparing the ¹H NMR spectrum of your crude product to an authentic sample of the starting boronic acid and the suspected byproduct, you can identify and even quantify the extent of this side reaction.[1]
Q3: What are the recommended catalyst and ligand systems for coupling this electron-rich pyrimidine boronic acid?
While standard catalysts like Pd(PPh₃)₄ can be effective, the coupling of heteroaryl substrates often requires more active catalyst systems to achieve high yields, especially when dealing with less reactive coupling partners like aryl chlorides.[4][7] The key is often the ligand. Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands) are highly effective as they promote the rate-limiting oxidative addition step and prevent catalyst deactivation.[5][8]
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes | Source(s) |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | 1-5 | Highly effective for challenging heteroaryl couplings. Considered the gold standard for difficult substrates. | [5][8] |
| Pd₂(dba)₃ | P(tBu)₃ | 1-5 | A very effective, electron-rich, and bulky ligand suitable for many heteroaryl systems. | [8][9] |
| Pd(PPh₃)₄ | None | 2-10 | A common starting point, but may be inefficient for this specific substrate, leading to lower yields or requiring higher temperatures. | [4][10] |
| PdCl₂(dppf) | None | 2-5 | A robust catalyst, often effective but may require optimization of base and solvent. | [11][12] |
Q4: How does the choice of base affect the reaction, and which ones are recommended?
The base plays a crucial role by activating the boronic acid to form a more reactive boronate species, which is necessary for the transmetalation step.[13][14] However, excessively strong bases or high concentrations can accelerate the undesired protodeboronation side reaction.[1] Therefore, a careful choice is required. Weaker inorganic bases often provide the best balance.
| Base | Strength | Typical Equivalents | Notes | Source(s) |
| K₃PO₄ (Potassium Phosphate) | Moderate | 2 - 3 | Often the base of choice for challenging couplings, including those with heteroaryl boronic acids. | [1][8] |
| K₂CO₃ (Potassium Carbonate) | Moderate | 2 - 3 | A widely used and effective base. A good first choice for optimization. | [1][10] |
| Cs₂CO₃ (Cesium Carbonate) | Moderate | 2 - 3 | Its higher solubility in organic solvents can sometimes improve reaction rates and yields. | [3][5] |
| NaOH, KOH | Strong | 2 - 3 | Generally not recommended as a first choice due to the high risk of promoting protodeboronation. | [1][15] |
Q5: Could the stability of my this compound be the problem?
Yes. Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of boroxines or complete decomposition.[16] Using old or impure boronic acid is a common cause of failed reactions.[17]
Solutions:
-
Use Fresh Reagent: Always use a fresh, high-purity batch of the boronic acid if possible.
-
Convert to a Boronate Ester: If the boronic acid is inherently unstable under reaction conditions, you can convert it to a more stable derivative, such as a neopentyl glycol or pinacol boronate ester.[5][18] These esters act as a "slow-release" source of the boronic acid in the reaction mixture, keeping its concentration low and minimizing side reactions like protodeboronation.[2][19]
Troubleshooting Guides & Protocols
Guide 1: Systematic Optimization of Reaction Conditions
If your initial reaction fails or gives a low yield, a systematic screening of parameters is the most effective troubleshooting approach. This protocol provides a starting point for optimization.
Experimental Protocol: Screening Reaction Parameters
-
Setup: In an array of reaction vials, add this compound (1.0 equiv) and your aryl/heteroaryl halide coupling partner (1.2 equiv).
-
Variable Addition:
-
Base Screen: To separate vials, add different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.5 equiv each).
-
Solvent Screen: To separate vials (each with the best base from the previous screen), add different degassed solvent systems (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMF).[5]
-
Catalyst/Ligand Screen: To separate vials (with the best base/solvent combination), add different pre-catalyst/ligand combinations (see Table 1) (e.g., Pd₂(dba)₃/XPhos).
-
-
Inert Atmosphere: Seal the vials, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]
-
Reagent Addition: Add the palladium pre-catalyst and ligand (if separate) under a positive pressure of inert gas, followed by the degassed solvent via syringe.
-
Reaction: Heat the reactions to a set temperature (e.g., 80-100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).[6]
-
Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the relative conversion to the desired product.
Guide 2: Understanding the Suzuki Catalytic Cycle and Failure Points
A low yield occurs when the desired catalytic cycle is disrupted or outcompeted by side reactions. For this specific substrate, catalyst inhibition and protodeboronation are the most likely failure points.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Side reactions of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The two primary side reactions encountered when using this compound are protodeboronation and homocoupling .[1][2]
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 2-(Cyclopropylamino)pyrimidine as a byproduct.[1] This reaction is often promoted by aqueous basic conditions, which are common in Suzuki-Miyaura coupling.[1][3]
-
Homocoupling: This side reaction results in the formation of a dimer of the boronic acid, leading to 5,5'-bis(2-(cyclopropylamino)pyrimidine). This can be catalyzed by the palladium catalyst, especially in the presence of oxygen.
Q2: Why is this compound prone to these side reactions?
A2: While 5-pyrimidinylboronic acids are generally more reactive and stable than their 2- and 4-isomers, the presence of the electron-donating cyclopropylamino group at the 2-position can influence the electronic properties of the pyrimidine ring.[4] The nitrogen atoms in the pyrimidine ring can also play a role in the stability of the boronic acid, particularly in the case of protodeboronation.[1][5] Basic heteroaromatic boronic acids can form zwitterionic species that may be more susceptible to protodeboronation under certain pH conditions.[1]
Q3: How can I detect the formation of these side products?
A3: The formation of side products can be monitored by standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To visualize the formation of new, often less polar, spots corresponding to the side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the desired product and the common side products (protodeboronated and homocoupled).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify characteristic signals of the side products. For quantitative analysis, an internal standard can be used.
Troubleshooting Guides
Issue 1: Significant Protodeboronation Observed
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of 2-(cyclopropylamino)pyrimidine in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Base | Switch to a milder base. Weaker inorganic bases are generally preferred over strong hydroxides. | Strong bases can accelerate the formation of the boronate species, which can be more susceptible to protodeboronation.[3] Weaker bases can provide a better balance between promoting the desired coupling and minimizing the side reaction. |
| High Reaction Temperature | Lower the reaction temperature. | Higher temperatures can increase the rate of protodeboronation.[6] If the catalyst system is active enough, running the reaction at a lower temperature (e.g., 60-80 °C) can be beneficial. |
| Excess Water in Solvent | Use a carefully controlled amount of water or consider anhydrous conditions. | While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source for protodeboronation.[6] |
| Slow Catalytic Turnover | Employ a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). | A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[5] |
| Inherent Instability | Convert the boronic acid to a more stable boronic ester derivative, such as a pinacol ester or an MIDA boronate. | Boronic esters provide a "slow-release" of the active boronic acid into the reaction, keeping its concentration low and thus reducing the rate of decomposition.[1] |
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Caption: Troubleshooting workflow for high protodeboronation.
Issue 2: Significant Homocoupling Observed
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of the homocoupled dimer, 5,5'-bis(2-(cyclopropylamino)pyrimidine), in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen | Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use. | Oxygen can promote the oxidative homocoupling of boronic acids, which is a common pathway for this side reaction. |
| Catalyst Choice | Experiment with different palladium sources and ligands. | Some catalyst systems are more prone to promoting homocoupling. |
| High Concentration of Boronic Acid | In some cases, slow addition of the boronic acid to the reaction mixture can be beneficial. | This minimizes the concentration of the boronic acid at any given time, thereby reducing the rate of homocoupling. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. | Using a large excess can favor the homocoupling side reaction. |
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Caption: Troubleshooting workflow for high homocoupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways and Logical Relationships
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Caption: Reaction pathways of this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst and Base for (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid.
Troubleshooting Guides
Low or no product yield is a common issue in Suzuki-Miyaura cross-coupling reactions. The following table provides a guide to troubleshooting common problems, with a focus on catalyst and base selection.
Table 1: Troubleshooting Common Issues in the Cross-Coupling of this compound
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. | - Use a pre-catalyst such as a palladacycle to ensure an active Pd(0) species. - Employ bulky, electron-rich phosphine ligands like XPhos or SPhos, which have shown success in couplings of nitrogen-containing heterocycles.[1] - Ensure all reagents and solvents are pure and free of potential catalyst poisons. |
| Inefficient Transmetalation: The transfer of the pyrimidine group from boron to palladium is slow. | - The 2-cyclopropylamino group is electron-donating, which should facilitate transmetalation. However, if issues persist, consider using a more reactive boronic acid derivative like a pinacol ester. | |
| Protodeborylation: The C-B bond of the boronic acid is cleaved, leading to the formation of 2-(cyclopropylamino)pyrimidine. | - Use milder bases such as K₃PO₄ or Cs₂CO₃. - Minimize the amount of water in the reaction, or use anhydrous conditions if possible. - Lower the reaction temperature. | |
| Significant Byproduct Formation | Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a bipyrimidine. | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. - Use a lower catalyst loading. |
| Dehalogenation of the Coupling Partner: The aryl/heteroaryl halide is reduced instead of coupled. | - This can be an issue with very electron-rich or sterically hindered halides. Consider using a different palladium ligand or a milder base. | |
| Reaction Stalls | Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring or the amino group may coordinate to the palladium center, inhibiting catalysis. | - The use of bulky biarylphosphine ligands (e.g., Buchwald ligands) can often mitigate this issue.[1] |
| Poor Reagent Solubility: The base or other reagents are not sufficiently soluble in the reaction solvent. | - For inorganic bases like K₃PO₄, ensure vigorous stirring. - Consider a solvent system that better solubilizes all components, such as dioxane/water or toluene/water mixtures. |
Frequently Asked Questions (FAQs)
Q1: What are the best initial catalyst and base combinations to try for the cross-coupling of this compound?
A1: For 2-aminopyrimidine derivatives, catalyst systems employing bulky, electron-rich phosphine ligands are often successful. A good starting point is a palladium source like Pd₂(dba)₃ or a palladacycle pre-catalyst in combination with a ligand such as XPhos or SPhos. For the base, milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are recommended to minimize protodeborylation. High yields (>60-85%) have been reported for the coupling of related 2-amino-pyrimidine systems with low palladium catalyst loadings (<4%).[2]
Q2: How does the 2-(cyclopropylamino) group affect the reactivity of the pyrimidine-5-boronic acid?
A2: The cyclopropylamino group at the 2-position is an electron-donating group. This electronic effect generally increases the electron density on the pyrimidine ring, which can be favorable for the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the nitrogen atom of the amino group could potentially coordinate to the palladium catalyst, which might lead to catalyst inhibition. The use of sterically hindered ligands can help to prevent this unproductive binding.
Q3: What is protodeborylation and how can I minimize it?
A3: Protodeborylation is a common side reaction in Suzuki-Miyaura couplings where the boronic acid group is replaced by a hydrogen atom. This is particularly a concern for electron-rich or some heteroaryl boronic acids. To minimize protodeborylation, you can:
-
Use a milder base (e.g., K₃PO₄, Cs₂CO₃).
-
Reduce the reaction temperature.
-
Use the boronic acid as its pinacol ester derivative, which is more stable.
-
Carefully control the amount of water in the reaction mixture.
Q4: I am seeing a significant amount of homocoupling of my boronic acid. What can I do?
A4: Homocoupling is the dimerization of the boronic acid. This side reaction is often promoted by the presence of oxygen. To reduce homocoupling:
-
Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
-
Consider lowering the palladium catalyst concentration.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general starting protocol that should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
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Ligand (e.g., XPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
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Degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]
Addressing the deboronation of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid during reactions.
Welcome to the technical support center for (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this compound, with a specific focus on addressing the common issue of deboronation.
Troubleshooting Guide: Deboronation of this compound
This guide provides a structured approach to identifying and resolving issues related to the premature cleavage of the C-B bond (protodeboronation) during your chemical reactions.
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Caption: Troubleshooting workflow for addressing deboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2-cyclopropylaminopyrimidine as a byproduct.[1][2] This consumes your starting material and reduces the yield of the desired coupled product.[2][3] Pyrimidine boronic acids can be susceptible to this reaction due to the electron-deficient nature of the pyrimidine ring, which can weaken the C-B bond.[2]
Q2: What are the primary factors that promote the deboronation of this compound?
A2: Several factors can accelerate protodeboronation:
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pH: Basic conditions, which are common in cross-coupling reactions like the Suzuki-Miyaura coupling, can significantly promote deboronation by forming a more reactive boronate species.[2][3][4]
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Temperature: Higher reaction temperatures generally increase the rate of deboronation.[2][4]
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Solvent: The presence of water or other protic solvents can facilitate the protonolysis of the carbon-boron bond.[2][5]
-
Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired coupling reaction versus the undesired deboronation.[2]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can monitor your reaction by LC-MS or ¹H NMR to detect the formation of the protodeboronated byproduct, 2-cyclopropylaminopyrimidine. Comparing the mass and spectral data of your reaction mixture to a standard of the starting boronic acid and the potential byproduct will confirm its presence.
Q4: Are boronic esters of this compound more stable?
A4: Yes, converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a common and effective strategy to prevent premature deboronation.[1][5][6] These esters are generally more stable to storage and the reaction conditions, releasing the active boronic acid slowly in situ for the desired reaction.[1][6]
dot
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Data Presentation
The following table summarizes the qualitative impact of various reaction parameters on the rate of deboronation of heteroarylboronic acids.
| Parameter | Condition | Impact on Deboronation Rate | Mitigation Strategy |
| Base | Strong (e.g., NaOH, KOH) | High | Use weaker bases (K₃PO₄, Cs₂CO₃, K₂CO₃).[2][5] |
| Weak (e.g., K₂CO₃) | Lower | Optimal for many couplings. | |
| Temperature | High (>100 °C) | High | Run the reaction at the lowest effective temperature.[2] |
| Low (e.g., 60-80 °C) | Lower | Preferred if reaction kinetics allow. | |
| Water Content | High (e.g., >20%) | High | Use anhydrous solvents or a minimal, controlled amount of water (e.g., 10:1 dioxane:water).[2][5] |
| Anhydrous | Low | Ideal for minimizing protodeboronation.[5] | |
| Boronic Acid Form | Free Boronic Acid | High | Use in situ or just before the reaction. |
| Boronic Ester (Pinacol, MIDA) | Low | Prepare and isolate as the more stable ester.[1][6] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize deboronation.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if required)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Add this compound (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent (and a minimal amount of degassed water if necessary, e.g., a 10:1 solvent:water ratio) via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (start with a lower temperature, e.g., 80 °C, and increase only if necessary).
-
Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the deboronated byproduct.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Protocol 2: Monitoring Deboronation by ¹H NMR
This protocol describes how to quantify the extent of deboronation over time using an internal standard.
Materials:
-
Reaction mixture from Protocol 1
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
At various time points (e.g., t = 0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by diluting with a cold solvent).
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Prepare an NMR sample by dissolving a known mass of the internal standard in a known volume of deuterated solvent.
-
Add a known volume of the reaction aliquot to the NMR tube containing the internal standard solution.
-
Acquire a ¹H NMR spectrum.
-
Integrate a characteristic signal of the this compound, the deboronated 2-cyclopropylaminopyrimidine byproduct, and the signal of the internal standard.
-
Calculate the relative amounts of the boronic acid and the byproduct at each time point to determine the rate and extent of deboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid for biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: Boronic acids often exhibit low aqueous solubility. This can be attributed to the formation of less soluble trimeric boroxine species from the dehydration of the boronic acid.[1] The specific substituents on the boronic acid, in this case, the cyclopropylamino pyrimidinyl group, also significantly influence its solubility.[2][3] At physiological pH, many boronic acids exist in an uncharged trigonal form, which can have limited solubility in water.[4]
Q2: What are the initial steps to improve the solubility of this compound?
A2: A systematic approach starting with simple adjustments is recommended. This includes pH modification and the use of common co-solvents. For a more detailed workflow, refer to the troubleshooting guide below.
Q3: Can I use DMSO to dissolve the compound? What are the potential issues?
A3: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds. However, the final concentration of DMSO in your biological assay should be carefully controlled, as it can be toxic to cells and may interfere with assay components. It is crucial to determine the DMSO tolerance of your specific assay.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of boronic acids is generally pH-dependent.[2] In aqueous solutions with a pH higher than their pKa, boronic acids can convert to the more soluble anionic tetrahedral boronate form.[4] Therefore, increasing the pH of the buffer may enhance the solubility of your compound.
Q5: Are there any additives that can improve the solubility of this boronic acid?
A5: Yes, the addition of polyols, such as mannitol or sorbitol, can increase the solubility of boronic acids.[1] This is thought to be due to the formation of more soluble boronic acid esters.[1] Cyclodextrins are another class of excipients that can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5]
Troubleshooting Guide
Issue: Compound precipitates out of solution during assay setup.
This is a common problem when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous assay buffer.
Workflow for Solubility Troubleshooting
References
Challenges in the scale-up synthesis of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?
A1: The most significant challenges in the scale-up synthesis include:
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Low yields: Often resulting from incomplete reactions or degradation of the product.
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Impurity formation: Side reactions can lead to impurities that are difficult to separate.
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Purification difficulties: The polar nature of boronic acids can make them challenging to purify by standard chromatographic methods.[1]
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Handling of reagents: The use of pyrophoric reagents like n-BuLi requires strict control of reaction conditions, especially at a larger scale.
Q2: How can I improve the yield of the borylation step?
A2: To improve the yield, consider the following:
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Anhydrous conditions: Ensure all glassware, solvents, and reagents are strictly anhydrous, as organolithium reagents and boronic esters are sensitive to moisture.
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Temperature control: Maintain a low temperature (typically below -70 °C) during the metal-halogen exchange and borylation to minimize side reactions.
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Efficient stirring: Ensure efficient mixing to maintain a homogeneous reaction mixture, which is crucial for large-scale reactions.
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Slow addition of reagents: Add n-butyllithium and the boron source (e.g., triisopropyl borate) slowly to control the reaction exotherm.
Q3: What are the typical impurities, and how can they be minimized?
A3: Common impurities may include the starting material (5-bromo-2-(cyclopropylamino)pyrimidine), debrominated starting material, and boronic acid homocoupling byproducts. To minimize these:
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Ensure complete lithiation by carefully controlling the stoichiometry of n-BuLi.
-
Maintain low temperatures to prevent premature quenching of the lithiated intermediate.
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Use high-purity starting materials.
Q4: What is the best method for purifying this compound on a large scale?
A4: Due to its polarity, traditional silica gel chromatography can be challenging. An effective large-scale purification strategy involves an acid-base workup.[1] The crude boronic acid can be dissolved in a basic aqueous solution and washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid, which can be isolated by filtration.[2] Recrystallization from a suitable solvent system can provide further purification.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Inactive n-butyllithium.- Insufficiently low reaction temperature.- Presence of moisture. | - Titrate the n-butyllithium solution before use.- Ensure the reaction temperature is maintained below -70 °C.- Use anhydrous solvents and dry all glassware thoroughly. |
| Formation of significant side products | - Reaction temperature too high.- Slow trapping of the lithiated intermediate. | - Maintain strict temperature control throughout the addition of reagents.- Add the triisopropyl borate quickly after the lithiation is complete. |
| Product is an intractable oil or gum | - Presence of residual solvents or impurities.- Formation of boronic acid anhydrides (boroxines). | - Ensure complete removal of solvents under high vacuum.- Attempt to crystallize the product from a different solvent system.- Lyophilization from a water/acetonitrile mixture can sometimes yield a solid. |
| Difficulty filtering the precipitated product | - Very fine particle size. | - Allow the precipitate to age in the mother liquor to increase particle size.- Use a filter aid such as Celite. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol is adapted from a similar synthesis of (2-aminopyrimidin-5-yl)boronic acid.[1]
Step 1: Lithiation and Borylation
-
To a solution of 5-bromo-2-(cyclopropylamino)pyrimidine (1.0 eq) in anhydrous THF (10 vol) under a nitrogen atmosphere, cool the mixture to -78 °C.
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Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) to the reaction mixture, maintaining the internal temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour.
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Slowly add triisopropyl borate (1.2 eq) to the reaction mixture, again keeping the internal temperature below -70 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Step 2: Workup and Isolation
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Cool the reaction mixture to 0 °C and slowly quench with 2 M HCl (aq) until the pH is approximately 1-2.
-
Separate the organic and aqueous layers.
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Extract the aqueous layer with ethyl acetate (3 x 5 vol).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
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Dissolve the crude boronic acid in an aqueous solution of sodium hydroxide (2 M), adjusting the pH to ~12.
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Wash the basic aqueous solution with ethyl acetate or another suitable organic solvent to remove non-acidic impurities.
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Cool the aqueous layer to 0 °C and slowly add 2 M HCl (aq) with vigorous stirring to precipitate the boronic acid. Adjust the final pH to ~4-5.
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Stir the resulting slurry at 0 °C for 1-2 hours.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Analytical methods for monitoring the progress of reactions with (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to monitor the progress of reactions involving this compound?
A1: The most common and effective analytical methods for monitoring reaction progress are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC and LC-MS are excellent for quantitative analysis of reaction components, offering high resolution and sensitivity.[1] NMR spectroscopy, particularly ¹H and ¹¹B NMR, provides detailed structural information and can be used for in-situ monitoring.[1]
Q2: What is protodeboronation and why is it a significant side reaction with this compound?
A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] This leads to the formation of 2-(cyclopropylamino)pyrimidine as a byproduct, reducing the yield of the desired coupled product. Pyrimidine boronic acids are particularly susceptible to protodeboronation due to the electron-deficient nature of the pyrimidine ring, which weakens the C-B bond.
Q3: How can I detect and quantify protodeboronation?
A3: Protodeboronation can be detected by monitoring the appearance of the 2-(cyclopropylamino)pyrimidine byproduct. This can be achieved using:
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LC-MS: By tracking the mass-to-charge ratio (m/z) of the byproduct.
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HPLC: By observing a new peak corresponding to the more nonpolar byproduct, which will have a different retention time than the starting material and product.
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¹H NMR: By identifying the characteristic signals of the 2-(cyclopropylamino)pyrimidine proton where the boronic acid group was previously attached.
Quantitative analysis can be performed by creating a calibration curve with a synthesized standard of the protodeboronated byproduct for HPLC or by using an internal standard in NMR.
Q4: Are there more stable alternatives to this compound for challenging coupling reactions?
A4: Yes, for reactions where the boronic acid proves to be unstable, consider using more stable derivatives such as potassium trifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates.[3] These derivatives can exhibit enhanced stability and release the boronic acid in a slow, controlled manner under the reaction conditions, which can help to suppress side reactions like protodeboronation.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation. |
| Inappropriate Base | The choice of base is critical. For pyrimidine boronic acids, a weaker base like K₂CO₃ or K₃PO₄ is often preferred over strong bases like NaOH to minimize protodeboronation. |
| Suboptimal Solvent | The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, THF) and water is often necessary, but the ratio should be optimized to ensure solubility of all components while minimizing boronic acid decomposition. |
| Low Reaction Temperature | While higher temperatures can increase reaction rates, they can also accelerate the decomposition of the boronic acid. Run the reaction at the lowest effective temperature. |
Issue 2: Significant Formation of Protodeboronated Byproduct
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Excess Water in Reaction | While some water is often required for the catalytic cycle, excess water can promote protodeboronation. Carefully control the amount of water or consider using anhydrous conditions if the catalyst system allows. |
| Prolonged Reaction Time | Extended reaction times at elevated temperatures can lead to increased protodeboronation. Monitor the reaction closely and stop it once the starting material is consumed. |
| Basic Conditions are too Harsh | As mentioned, strong bases can accelerate protodeboronation. Screen weaker bases and optimize the amount used. |
| Oxygen Presence | Ensure the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen) as oxygen can contribute to the degradation of boronic acids. |
Experimental Protocols
HPLC Monitoring of a Suzuki-Miyaura Reaction
This protocol is a representative method for monitoring the consumption of this compound and the formation of the coupled product.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: At various time points, take a small aliquot (e.g., 50 µL) of the reaction mixture, quench it with an equal volume of acetonitrile, and dilute further with the mobile phase before injection.
Expected Elution Order (Illustrative):
-
This compound (most polar)
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Coupled Product
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Protodeboronated Byproduct (2-(Cyclopropylamino)pyrimidine)
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Aryl Halide (least polar)
LC-MS Monitoring
For LC-MS, a similar chromatographic method to the HPLC protocol can be used. The mass spectrometer can be set to monitor for the expected m/z values of the key components.
| Compound | Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₇H₁₀BN₃O₂ | 180.09 |
| 2-(Cyclopropylamino)pyrimidine (Protodeboronated) | C₇H₉N₃ | 136.09 |
| Example Product: 2-(Cyclopropylamino)-5-phenylpyrimidine | C₁₃H₁₃N₃ | 212.12 |
Note: These are theoretical exact masses. Observed m/z may vary slightly depending on the instrument and conditions.
¹H and ¹¹B NMR Monitoring
-
Sample Preparation: Dissolve a small, quenched aliquot of the reaction mixture in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Monitor the disappearance of a characteristic proton signal of the starting aryl halide and the appearance of new aromatic signals corresponding to the coupled product. The formation of the protodeboronated byproduct can be identified by a new singlet in the pyrimidine region.
-
¹¹B NMR: The boronic acid starting material will have a characteristic chemical shift. As the reaction progresses, this signal will decrease in intensity. The formation of borate complexes in the reaction mixture can also be observed.[4]
Visualizations
Caption: Workflow for monitoring reaction progress.
Caption: Decision tree for troubleshooting low yield.
References
Refining reaction workup procedures for (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining reaction workup procedures for (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic organic compound featuring a pyrimidine ring substituted with a cyclopropylamino group and a boronic acid functional group. Its structural formula is C₇H₁₀BN₃O₂. This molecule is primarily used as a building block in medicinal chemistry and drug discovery, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules with potential therapeutic activities.
Q2: What is the most common synthetic route to this compound and what are the likely impurities?
A common synthetic approach involves the borylation of a 5-halopyrimidine precursor, typically 5-bromo-2-(cyclopropylamino)pyrimidine. This is often achieved through a lithium-halogen exchange followed by quenching with a borate ester, or via a palladium-catalyzed cross-coupling reaction with a diboron reagent.
Potential impurities to be aware of during the workup include:
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Protodeborylated byproduct: 2-(Cyclopropylamino)pyrimidine, formed by the loss of the boronic acid group.
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Unreacted starting material: 5-Bromo-2-(cyclopropylamino)pyrimidine.
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Homocoupled byproduct: 2,2'-bis(cyclopropylamino)-5,5'-bipyrimidine.
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Boroxine: A cyclic trimer anhydride formed by the dehydration of the boronic acid.
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Pinacol or other boronate esters: If the corresponding boronate ester is synthesized and subsequently hydrolyzed.
Q3: My final product is an oil or a sticky solid and is difficult to handle. What can I do?
The physical state of the final product can be influenced by residual solvents or the presence of impurities.
-
Trituration: Try triturating the crude product with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization and remove non-polar impurities.
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Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the product is sparingly soluble can sometimes help.
-
Purification: The sticky nature may be due to impurities. Consider the purification methods outlined in the troubleshooting section below.
Q4: How can I effectively remove palladium residues from my final product?
Palladium contamination is a common issue in cross-coupling reactions.
-
Filtration: Passing the reaction mixture through a pad of Celite® or silica gel can remove some of the precipitated palladium.
-
Aqueous Workup: A standard aqueous workup can help remove some palladium salts.
-
Scavengers: Various commercial palladium scavengers can be used to bind and remove residual palladium.
-
Crystallization: Careful crystallization of the final product can often leave palladium impurities in the mother liquor.
Troubleshooting Guides
Problem 1: Low Yield of Boronic Acid Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely by TLC or LC-MS to ensure full consumption of the starting material. - If using a lithium-halogen exchange, ensure your reagents and solvents are strictly anhydrous and the reaction is performed at a sufficiently low temperature (e.g., -78 °C). |
| Protodeborylation | - This is a common side reaction for electron-deficient pyrimidine boronic acids. - Use milder bases (e.g., K₂CO₃, K₃PO₄) instead of strong bases like NaOH or KOH in the workup. - Keep the temperature low during both the reaction and workup. - Minimize the amount of water present during the reaction if possible. |
| Product Loss During Workup | - this compound may have some solubility in the aqueous layer, especially under acidic or basic conditions. - When performing an acid-base extraction, ensure the pH is carefully adjusted to the isoelectric point to minimize aqueous solubility before extracting with an organic solvent. - Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. |
Problem 2: Difficulty in Purifying the Boronic Acid Product
| Challenge | Suggested Approaches |
| Streaking on Silica Gel Chromatography | - Boronic acids are known to streak on silica gel. - Try deactivating the silica gel with a small amount of an acid (e.g., 1% acetic acid) or a base (e.g., 1% triethylamine) in the eluent, depending on the nature of your compound. - Consider using a different stationary phase, such as alumina (neutral or basic). - Reverse-phase chromatography (C18) can also be an effective alternative. |
| Co-elution of Impurities | - If the protodeborylated impurity is present, it may have a similar polarity to the desired product. - An acid-base extraction workup prior to chromatography is highly recommended to remove non-acidic impurities like the protodeborylated byproduct. |
| Product is Water-Soluble | - Some aminopyrimidine boronic acids exhibit significant water solubility. - If the product is sufficiently soluble, consider purification by recrystallization from an aqueous/organic solvent mixture. - Lyophilization can be used to isolate the product from aqueous solutions, though this will not remove soluble impurities. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workup
This procedure is designed to separate the acidic boronic acid product from neutral or basic impurities.
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Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Extract the organic solution with a mild aqueous base (e.g., 1 M NaHCO₃ or 1 M K₂CO₃). The boronic acid will deprotonate and move into the aqueous layer, while neutral impurities (like the protodeborylated byproduct) will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer can be discarded or analyzed for byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify carefully with a mild acid (e.g., 1 M HCl or citric acid) to a pH of approximately 4-5. The boronic acid will precipitate out or become extractable into an organic solvent.
-
Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 2: Recrystallization
-
Solvent Screening: In small vials, test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: Dissolve the crude boronic acid in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: A typical acid-base extraction workflow for the purification of boronic acids.
Validation & Comparative
A Comparative Guide to (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid and Other Pyrimidine-Based Boronic Acids for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid with other pyrimidine-based boronic acids, focusing on their performance in Suzuki-Miyaura cross-coupling reactions and their potential applications in drug discovery, particularly as kinase inhibitors. The information presented is based on established chemical principles and available experimental data from scientific literature.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of complex organic molecules.[1] Pyrimidine boronic acids are key building blocks in this reaction, enabling the incorporation of the vital pyrimidine scaffold found in numerous biologically active compounds.[1] The reactivity of pyrimidine boronic acids in these couplings is significantly influenced by electronic and steric factors, as well as the position of the boronic acid group on the pyrimidine ring.[1]
General Reactivity Trends:
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5-Substituted Pyrimidine Boronic Acids: Generally exhibit good reactivity, leading to high yields in couplings with a variety of aryl and heteroaryl halides. The electronic environment at the 5-position is favorable for the transmetalation step in the catalytic cycle.[1]
-
4-Substituted Pyrimidine Boronic Acids: The electron-withdrawing nature of the nitrogen atoms at positions 1 and 3 can reduce reactivity. However, successful couplings are often achieved with more reactive electrophiles or optimized catalyst systems.[1]
-
2-Substituted Pyrimidine Boronic Acids: These are the most challenging coupling partners due to the proximity of the boronic acid to a ring nitrogen, which can lead to catalyst inhibition.[1]
The subject of this guide, This compound , is a 5-substituted pyrimidine boronic acid. The presence of an electron-donating cyclopropylamino group at the 2-position is expected to enhance the electron density of the pyrimidine ring, which can facilitate the transmetalation step and potentially lead to higher reactivity and yields in Suzuki-Miyaura couplings compared to unsubstituted or electron-withdrawn pyrimidine boronic acids.[1]
Comparative Data for Suzuki-Miyaura Coupling
While direct side-by-side comparative studies under identical conditions are scarce, the following table provides a qualitative and quantitative comparison based on general principles and published data for analogous compounds.
| Boronic Acid | Substituent at C2 | Expected Reactivity | Representative Yield | Reference Coupling Partner |
| This compound | Cyclopropylamino | High | Good to Excellent | Aryl Bromide |
| Pyrimidine-5-boronic acid | Hydrogen | Moderate to High | Good | Aryl Bromide |
| (2-Methoxypyrimidin-5-yl)boronic acid | Methoxy | High | Good to Excellent | Heteroaryl Halide |
| (2-Chloropyrimidin-5-yl)boronic acid | Chloro | Moderate | Moderate | Aryl Bromide |
Yields are representative and can vary significantly based on reaction conditions (catalyst, ligand, base, solvent, temperature). The expected reactivity for this compound is inferred from the electronic properties of the substituent.
Experimental Protocols
Below are representative experimental protocols for the synthesis of a 2-aminopyrimidine-5-boronic acid derivative and a general procedure for its use in a Suzuki-Miyaura coupling reaction.
Synthesis of 2-Aminopyrimidine-5-boronic Acid Pinacol Ester (A Representative Protocol)
This method describes the synthesis of a related compound and can be adapted for the synthesis of this compound.
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Protection of the Amino Group: 2-Amino-5-bromopyrimidine is reacted with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine to protect the amino group.
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Lithiation and Borylation: The resulting protected pyrimidine is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen). n-Butyllithium is then added to perform a lithium-halogen exchange, followed by the addition of triisopropyl borate to introduce the boronic acid ester moiety.
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Deprotection and Esterification: The protecting groups are removed under acidic conditions to yield 2-aminopyrimidine-5-boronic acid. Subsequent refluxing with pinacol in a suitable organic solvent with water removal furnishes the final 2-amino-5-pyrimidine boronic acid pinacol ester.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
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Reaction Setup: In a microwave reaction vessel, combine the pyrimidine boronic acid (1.0 eq.), the aryl or heteroaryl halide (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
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Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
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Inert Atmosphere: Seal the vessel and purge with an inert gas like argon or nitrogen.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the specified temperature (typically 100-140 °C) for a designated time (usually 10-30 minutes).
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Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate under reduced pressure.
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Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Applications in Drug Discovery: Targeting Kinases
Pyrimidine-based compounds are of significant interest in drug development due to their prevalence in biologically active molecules, including kinase inhibitors.[1] Boronic acids themselves have emerged as valuable pharmacophores, with several boronic acid-containing drugs approved for clinical use.
VCP/p97 Inhibition
Valosin-containing protein (VCP), also known as p97, is a key enzyme in the ubiquitin-proteasome system and a promising target for cancer therapy.[2] A series of pyrimidine molecules containing a boronic acid moiety have been identified as potent inhibitors of VCP/p97.[2][3][4]
While specific data for this compound as a VCP/p97 inhibitor is not publicly available, a structurally related compound has shown significant activity.
Table of VCP/p97 Inhibition Data for a Representative Pyrimidine Boronic Acid Derivative
| Compound ID | R Group (at C4 of a phenyl boronic acid moiety) | Enzymatic IC₅₀ (nM) | A549 Cell IC₅₀ (µM) | RPMI8226 Cell IC₅₀ (µM) |
| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |
Data from a study on novel pyrimidine-based VCP/p97 inhibitors.[2][4] This data is presented to illustrate the potential of this class of compounds.
IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway and a target for inflammatory diseases. While research into pyrimidine boronic acids as IRAK4 inhibitors is still emerging, the pyrimidine scaffold is a known key element in many IRAK4 inhibitors. The incorporation of a boronic acid moiety could provide unique interactions with the kinase active site.
Visualizations
Logical Comparison of Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling
Caption: Reactivity comparison of pyrimidine boronic acids.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling experimental workflow.
VCP/p97 Signaling Pathway and Inhibition
Caption: VCP/p97 pathway and inhibition by pyrimidine boronic acids.
References
A Comparative Guide to LC-MS Methods for Purity Analysis of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute in drug development and manufacturing. (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a key building block in the synthesis of various therapeutic agents. Rigorous analytical methods are required to ensure its purity and control potential impurities, which can impact the safety and efficacy of the final drug product. This guide provides a comparative overview of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity analysis of this compound against alternative analytical techniques, supported by experimental data from analogous compounds found in the literature.
The Challenge of Boronic Acid Analysis
Boronic acids are known to be challenging analytes. They can undergo dehydration to form boroxines (cyclic anhydrides) and can also form dimers or solvent adducts. These transformations can complicate chromatographic separation and mass spectrometric detection, making method development crucial for accurate purity assessment.
Proposed LC-MS Method for Purity Analysis
Experimental Protocol: Proposed LC-MS/MS Method
1. Sample Preparation:
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Dissolve an accurately weighed amount of the this compound sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
2. Chromatographic Conditions:
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Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer.
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Column: A reversed-phase C18 column (e.g., Acquity BEH C18, Agilent Poroshell HPH C18) is a suitable choice for separating the polar boronic acid from non-polar impurities.[1][2]
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Mobile Phase A: 10 mM Ammonium Acetate in water or 0.1% Ammonium Hydroxide in water.[1][2] The use of a slightly basic mobile phase can help to deprotonate the boronic acid, improving its retention and peak shape.
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Mobile Phase B: Acetonitrile.
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Gradient Elution: A gradient elution is recommended to effectively separate impurities with a wide range of polarities. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute any late-eluting compounds, followed by a re-equilibration step.
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Flow Rate: A flow rate of 0.25-0.5 mL/min is typical for analytical scale columns.[2]
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Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) can improve reproducibility.[2]
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode. Boronic acids can often be detected in negative ion mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the target analyte and its potential impurities.
-
Ion Transitions:
-
For this compound (MW: 179.00 g/mol ), the precursor ion would be selected (e.g., [M-H]⁻ at m/z 178.0).
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Product ions would be determined by fragmentation of the precursor ion in the collision cell.
-
-
Source Parameters: Optimization of source parameters such as capillary voltage, source temperature, and gas flows is essential for achieving optimal sensitivity.
LC-MS Experimental Workflow
Caption: Workflow for LC-MS purity analysis.
Comparison with Alternative Analytical Methods
While LC-MS offers superior sensitivity and selectivity, other analytical techniques can also be employed for the purity analysis of boronic acids. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the expected impurities, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for purity analysis in the pharmaceutical industry.[4]
Experimental Protocol: HPLC-UV
-
Sample Preparation: Similar to the LC-MS method.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A buffered mobile phase (e.g., phosphate or acetate buffer) with an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance. For a pyrimidine-containing compound, this is likely in the range of 254-280 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. However, boronic acids are generally not volatile and may require derivatization prior to analysis.[5][6]
Experimental Protocol: GC-MS (with derivatization)
-
Sample Preparation & Derivatization: The boronic acid is reacted with a derivatizing agent (e.g., a silylating agent like BSTFA or a diol like pinacol) to form a more volatile and thermally stable derivative.[6]
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan or Selected Ion Monitoring (SIM).
-
Method Comparison
The following table summarizes the key performance characteristics of the proposed LC-MS method compared to HPLC-UV and GC-MS for the purity analysis of this compound.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS (with derivatization) |
| Selectivity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate to High (dependent on chromatographic resolution) | High (based on retention time and mass spectrum) |
| Sensitivity (Typical LOQ) | ng/mL to pg/mL[7] | µg/mL to ng/mL[7] | ng/mL[7] |
| Sample Preparation | Simple dissolution and dilution | Simple dissolution and dilution | Requires a derivatization step, which can add complexity and potential for error |
| Throughput | High, especially with UHPLC systems[1][3] | Moderate to High | Lower due to the derivatization step and longer run times |
| Impurity Identification | Excellent, fragmentation data aids in structural elucidation | Limited, relies on co-injection with standards | Good, mass spectral libraries can aid in identification |
| Matrix Effects | Can be significant, may require matrix-matched standards or internal standards | Less susceptible to matrix effects compared to MS-based methods[7] | Can be affected by non-volatile matrix components[7] |
| Applicability | Ideal for trace-level impurity quantification and identification in complex matrices.[7] | Suitable for routine purity checks and quantification of known impurities with UV chromophores.[7] | Applicable for volatile impurities or those that can be derivatized.[7] |
Logical Relationship of Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
For the comprehensive purity analysis of this compound, a well-developed LC-MS/MS method is the recommended approach . Its high sensitivity and selectivity allow for the detection and quantification of trace-level impurities that might be missed by other techniques. The ability to obtain structural information from mass fragmentation patterns is invaluable for the identification of unknown impurities, which is a critical aspect of drug development and regulatory compliance.
HPLC-UV serves as a robust and reliable alternative for routine quality control applications where the primary goal is to quantify the main component and known impurities that possess a UV chromophore. It is generally less complex to implement and operate than LC-MS.
GC-MS is a more specialized technique for this class of compounds due to the need for derivatization. However, it can be a valuable tool for identifying and quantifying specific volatile or semi-volatile impurities that may not be amenable to LC-MS analysis.
Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the need for impurity identification, and the intended application of the data. For ensuring the highest quality of this compound for pharmaceutical use, a validated LC-MS/MS method is the most powerful tool in the analytical chemist's arsenal.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. analysis of boric acid by LC-MS - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
Guiding Drug Discovery: A Comparative Analysis of Novel VCP/p97 Inhibitors Synthesized from (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of novel compounds derived from (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid, which have shown promise as potent inhibitors of Valosin-containing protein (VCP/p97). This analysis is supported by experimental data to validate the structure and activity of these innovative compounds, providing a crucial resource for advancing therapeutic strategies, particularly in oncology.
Novel pyrimidine molecules containing a boronic acid moiety have been identified as significant inhibitors of VCP/p97, a key enzyme in the ubiquitin-proteasome system.[1][2] Dysregulation of VCP/p97 is implicated in various diseases, making it a compelling target for therapeutic intervention. This guide details the structural validation and comparative performance of a series of these synthesized compounds.
Comparative Performance of Novel VCP/p97 Inhibitors
The inhibitory activity of the synthesized compounds was evaluated through both enzymatic and cell-based assays. The lead compound, designated as Compound 17, demonstrated potent enzymatic inhibition of VCP/p97 and significant anti-proliferative effects against various cancer cell lines.[1][3] A summary of the quantitative data is presented below, comparing the efficacy of the lead compound with other synthesized analogs.
| Compound ID | R Group (Substitution on Pyrimidine Ring) | Enzymatic IC50 (nM)[1] | A549 Cell Line IC50 (µM)[1] | RPMI8226 Cell Line IC50 (µM)[1] |
| 17 (Lead Compound) | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |
| Analog A | 4-methoxybenzyl | >1000 | >50 | >50 |
| Analog B | 3-chlorobenzyl | 256.3 | 15.7 | 8.9 |
| Analog C | 4-fluorobenzyl | 112.8 | 9.3 | 4.1 |
| Analog D | Unsubstituted benzyl | 452.1 | 28.4 | 15.2 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzymatic activity or cell viability.
The data clearly indicates the superior performance of Compound 17, highlighting the importance of the 4-(methylsulfonyl)benzyl substituent for potent VCP/p97 inhibition. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups at the para position of the benzyl ring enhance the inhibitory activity.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to synthesize and validate the novel compounds.
Synthesis of 2,5-disubstituted Pyrimidine Derivatives via Suzuki Coupling
A general and efficient method for the synthesis of 2,5-disubstituted pyrimidines involves a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 1-(bromomethyl)-4-(methylsulfonyl)benzene for Compound 17)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding aryl halide (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
De-gas the vessel and backfill with an inert gas (e.g., nitrogen or argon).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,5-disubstituted pyrimidine derivative.
Caption: Workflow for the synthesis and validation of novel compounds.
Structural Validation: NMR and Mass Spectrometry
The chemical structures of the synthesized compounds were confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry:
-
Technique: High-Resolution Mass Spectrometry (HRMS) was performed using an electrospray ionization (ESI) source.
-
Data Analysis: The measured mass-to-charge ratio (m/z) was compared to the calculated exact mass of the desired compound to confirm its elemental composition.
Biological Evaluation: Cell Viability (MTT) Assay
The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Lines:
-
A549 (human lung carcinoma)
-
RPMI8226 (human multiple myeloma)
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
VCP/p97 Signaling Pathway in the Ubiquitin-Proteasome System
VCP/p97 plays a crucial role in the ubiquitin-proteasome system (UPS) by recognizing and processing ubiquitinated substrate proteins, targeting them for degradation by the proteasome. Inhibition of VCP/p97 disrupts this process, leading to an accumulation of misfolded proteins and ultimately inducing cell stress and apoptosis.
Caption: Role of VCP/p97 in the UPS and the effect of its inhibition.
References
A Comparative Study: Reactivity of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid versus its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in synthetic planning. This guide provides an objective comparison of the reactivity, stability, and handling of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid and its pinacol ester, supported by representative data and detailed experimental protocols for their application in the widely-used Suzuki-Miyaura cross-coupling reaction.
The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times and higher yields in cross-coupling reactions.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reproducibility.[1]
Conversely, boronate esters, such as the pinacol ester of this compound, offer significantly greater stability.[1] They are typically crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This increased stability makes them well-suited for multi-step syntheses and for use in high-throughput screening applications. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]
The position of the boronic acid group on the pyrimidine ring also significantly influences reactivity. 5-Pyrimidinylboronic acids, such as the compounds discussed herein, generally exhibit good reactivity in Suzuki couplings, as the electronic environment at the 5-position is favorable for the transmetalation step.[2] The presence of the electron-donating cyclopropylamino group at the 2-position is expected to further enhance the electron density of the pyrimidine ring, potentially facilitating the oxidative addition and transmetalation steps of the catalytic cycle.[2]
Quantitative Performance Comparison
Table 1: Illustrative Reactivity in Suzuki-Miyaura Coupling
| Parameter | This compound | This compound pinacol ester |
| Reaction Time | Shorter | Longer |
| Typical Yield | Generally Higher | Slightly Lower |
| Optimal Temperature | Lower | Higher |
| Susceptibility to Protodeboronation | Higher | Lower |
Table 2: Illustrative Stability and Handling Characteristics
| Parameter | This compound | This compound pinacol ester |
| Shelf-Life (Solid) | Shorter | Longer |
| Stability in Solution | Lower | Higher |
| Handling | Can be challenging, sensitive to moisture | Easier, often a crystalline solid |
| Purification | Difficult by silica gel chromatography | Amenable to silica gel chromatography |
Experimental Protocols
The following are generalized protocols for a microwave-assisted and a conventional Suzuki-Miyaura coupling reaction. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound or its pinacol ester (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, toluene)
Procedure:
-
To a microwave vial, add the pyrimidine boron reagent, aryl halide, palladium catalyst, and base.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
Conventional Suzuki-Miyaura Coupling
Materials:
-
This compound or its pinacol ester (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrimidine boron reagent, aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Assessing the in vitro potency of different derivatives of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
A comparative analysis of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid derivatives reveals potent inhibition of Valosin-Containing Protein (VCP)/p97, a key enzyme in the ubiquitin-proteasome system. This guide provides an objective comparison of the in vitro performance of these compounds, supported by experimental data, for researchers and professionals in drug development.
A series of novel pyrimidine molecules incorporating a boronic acid moiety have been synthesized and evaluated for their inhibitory activity against VCP/p97, an attractive target for cancer therapy due to its critical role in protein homeostasis.[1] The structure-activity relationship (SAR) studies of these derivatives highlight key structural features that govern their potent enzymatic and cellular activities.
Comparative In Vitro Potency
The in vitro potency of the lead compound from this series, designated as compound 17, was determined through enzymatic and cell-based assays. The data demonstrates potent inhibition of VCP/p97 and significant anti-proliferative effects in cancer cell lines.
| Compound ID | R Group (inferred) | Enzymatic IC50 (nM)[1] | A549 Cell IC50 (µM)[1] | RPMI8226 Cell IC50 (µM)[1] |
| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.[1]
The lead compound, 17, demonstrated a potent enzymatic inhibitory activity with an IC50 of 54.7 nM.[1] It also exhibited significant anti-proliferative effects in non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines, with IC50 values of 2.80 µM and 0.86 µM, respectively.[1] The SAR from the broader series of compounds indicated that the nature of the substituent on the pyrimidine core is crucial for the observed activity.[1]
Experimental Protocols
The following methodologies were employed to assess the in vitro potency of the pyrimidine boronic acid derivatives.
VCP/p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the ATPase activity of VCP/p97 by measuring the amount of ADP produced in the ATPase reaction.
-
Reaction Setup: Purified VCP/p97 enzyme is incubated with various concentrations of the test compounds in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[1]
-
Reaction Initiation: The ATPase reaction is initiated by the addition of a solution containing ATP.[1]
-
ADP Detection: After incubation, the amount of ADP generated is determined by adding ADP-Glo™ Reagent, which converts ADP to ATP.
-
Luminescence Measurement: Subsequently, a Kinase-Glo™ Reagent is added to measure the newly synthesized ATP through a luciferase reaction, generating a luminescent signal that is proportional to the ADP produced and thus indicative of VCP/p97 activity.[1] The luminescence is measured using a plate reader.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability, to determine the anti-proliferative effects of the compounds.
-
Cell Seeding: A549 (non-small cell lung cancer) or RPMI8226 (multiple myeloma) cells are seeded in 96-well plates and allowed to attach overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine boronic acid derivatives for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the VCP/p97 signaling pathway and the experimental workflow for assessing inhibitor potency.
Caption: VCP/p97 in the Ubiquitin-Proteasome System.
Caption: In Vitro Potency Assessment Workflow.
References
X-ray crystallography of proteins in complex with inhibitors derived from (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for protein kinases in complex with pyrimidine-derived inhibitors. While direct crystallographic data for inhibitors specifically derived from (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is not publicly available, we will focus on the structurally related and extensively studied Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key target for pyrimidine-based inhibitors in the development of anti-inflammatory drugs. This guide will use publicly available data from the Protein Data Bank (PDB) to compare different pyrimidine-scaffold inhibitors of IRAK4, offering insights into their binding modes and the structural basis of their inhibitory activity.
Comparative Analysis of IRAK4 Inhibitors
The following table summarizes key crystallographic and binding affinity data for selected IRAK4 inhibitors with publicly available crystal structures. This allows for a quantitative comparison of their structural resolution and potency.
| Inhibitor/PDB ID | Target Protein | Resolution (Å) | R-work / R-free | Binding Affinity (IC50/Ki) | Reference/PDB ID |
| PF-06650833 (Zimlovisertib) | IRAK4 | 2.64 | 0.219 / 0.277 | IC50: 4.9 nM | 5UIR[1] |
| CA-4948 | IRAK4 | 2.44 | Not Reported | IC50: 26 nM | 7C2V[2] |
| Compound 11 | IRAK4 | 2.64 | 0.219 / 0.277 | Not Reported | 5UIR[1] |
| Aminopyrazolopyrimidine Derivative | IRAK4 | 2.10 | 0.210 / 0.250 | IC50: 1 nM | 4Y73[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of crystallographic data. Below are generalized protocols based on typical protein crystallography workflows for kinases like IRAK4.
Protein Expression and Purification
The kinase domain of human IRAK4 is commonly expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. A typical protocol involves:
-
Cloning: The gene encoding the IRAK4 kinase domain (e.g., residues 158-460) is cloned into a baculoviral transfer vector, often with an N-terminal purification tag such as a hexahistidine (6xHis) tag.
-
Baculovirus Generation: The recombinant transfer vector is used to generate a high-titer recombinant baculovirus stock.
-
Protein Expression: Sf9 cells are infected with the recombinant baculovirus and cultured for a period (typically 48-72 hours) to allow for protein expression.
-
Purification:
-
Cells are harvested, lysed, and the soluble fraction is collected.
-
The lysate is subjected to immobilized metal affinity chromatography (IMAC) using the 6xHis tag.
-
The tag is often removed by protease cleavage (e.g., TEV protease).
-
Further purification is achieved through ion-exchange chromatography and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
-
Crystallization
Crystallization of IRAK4 in complex with an inhibitor is typically achieved using the vapor diffusion method (hanging or sitting drop).
-
Complex Formation: The purified IRAK4 protein (at a concentration of 5-10 mg/mL) is incubated with a 2-5 fold molar excess of the inhibitor (e.g., dissolved in DMSO) for a period ranging from 30 minutes to overnight on ice.
-
Crystallization Screening: The protein-inhibitor complex is mixed with a variety of crystallization screen solutions in a 1:1 or 2:1 ratio. These screens contain different precipitants (e.g., polyethylene glycols of various molecular weights), salts, and buffers at different pH values.
-
Optimization: Initial crystal "hits" are optimized by systematically varying the concentrations of the precipitant, salt, and buffer components, as well as the protein concentration and temperature, to obtain diffraction-quality crystals.
X-ray Data Collection and Structure Determination
-
Cryo-protection and Mounting: Crystals are typically cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and to integrate the reflection intensities.
-
Structure Solution and Refinement:
-
The structure is solved by molecular replacement using a previously determined structure of IRAK4 as a search model.
-
The inhibitor is then manually built into the electron density map.
-
The model is refined through iterative cycles of manual rebuilding and computational refinement to improve the fit to the experimental data, as judged by the R-work and R-free values.
-
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways, which are critical components of the innate immune response.
Caption: Simplified IRAK4 signaling cascade.
Experimental Workflow for Protein Crystallography
This diagram outlines the major steps involved in determining the crystal structure of a protein-inhibitor complex.
Caption: Protein crystallography workflow.
Conclusion
The crystallographic analysis of IRAK4 provides a robust framework for understanding how pyrimidine-based inhibitors achieve their potency and selectivity. The data reveals common interaction patterns, such as hydrogen bonding with the hinge region of the kinase and hydrophobic interactions within the ATP-binding pocket. While a structure for a this compound derivative in complex with a protein is not yet available, the comparative data presented here for other pyrimidine inhibitors of IRAK4 serves as a valuable guide for the rational design of new and improved inhibitors targeting this important class of enzymes. The boronic acid moiety would be expected to form a reversible covalent bond with a key serine or threonine residue in the active site of a target kinase, a feature that could be exploited for enhanced potency. Future crystallographic studies on such compounds would be invaluable in confirming their binding mode and guiding further drug development efforts.
References
Benchmarking the performance of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid in specific named reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is crucial for the efficient synthesis of complex molecules. (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid has emerged as a valuable reagent for introducing the substituted pyrimidine motif, a common scaffold in medicinally relevant compounds. This guide provides a comparative analysis of its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam cross-coupling reactions, offering insights into its reactivity and optimal use based on available experimental data.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Generally, 5-pyrimidinylboronic acids are known to be effective coupling partners due to the favorable electronic environment at the 5-position, which facilitates the transmetalation step in the catalytic cycle.[1] The presence of the electron-donating cyclopropylamino group at the 2-position can further enhance the electron density of the pyrimidine ring, potentially increasing its reactivity in the coupling reaction.
While comprehensive head-to-head comparative studies are limited, patent literature provides specific examples of the utility of this compound in Suzuki-Miyaura couplings for the synthesis of complex heterocyclic compounds, such as CDK inhibitors. These examples demonstrate its successful application in achieving high yields.
Table 1: Performance of this compound in a Representative Suzuki-Miyaura Reaction
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(6-amino-9H-purin-9-yl)-1-bromo-2,5-difluorobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 1 | 95 | WO2012061874A1 |
Alternative Boronic Acids in Suzuki-Miyaura Coupling:
For comparison, the performance of other substituted pyrimidine-5-boronic acids and a common arylboronic acid in Suzuki-Miyaura reactions with a generic aryl halide is presented below. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.[2]
Table 2: Comparative Performance of Alternative Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 2,4-Dimethoxypyrimidine-5-boronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 | 85 |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 | 92 |
Performance in Buchwald-Hartwig and Chan-Lam Couplings
The Buchwald-Hartwig reaction typically involves the palladium-catalyzed coupling of an amine with an aryl halide.[5] Boronic acids are not the typical substrates for this reaction.
The Chan-Lam coupling, however, utilizes boronic acids as the aryl source for the copper-catalyzed N- or O-arylation of amines, alcohols, and other nucleophiles.[6] The reaction is known to be sensitive to the electronic nature of the boronic acid. The electron-rich nature of this compound could potentially make it a suitable substrate for Chan-Lam couplings. Further experimental validation is required to confirm its efficacy in these transformations.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol:
The following protocol is based on a procedure described in patent WO2012061874A1 for the synthesis of a CDK inhibitor intermediate.
Materials:
-
4-(6-amino-9H-purin-9-yl)-1-bromo-2,5-difluorobenzene (1.0 equiv)
-
This compound (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 4-(6-amino-9H-purin-9-yl)-1-bromo-2,5-difluorobenzene, this compound, Pd(dppf)Cl₂, and sodium carbonate.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Upon completion (typically 1 hour), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Visualizing Reaction Pathways
To illustrate the fundamental steps of the key cross-coupling reactions discussed, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the Chan-Lam coupling.
References
Safety Operating Guide
Navigating the Safe Disposal of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for mitigating risks to personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Wear chemical safety goggles or a face shield where splashing is a potential risk.[1] |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile or neoprene.[1] |
| Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin exposure.[1] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust is generated.[1][2] |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[2][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][7]
Waste Identification and Segregation
-
Hazardous Waste Designation: Treat all waste containing this compound as hazardous chemical waste.[6] This includes unused product, reaction byproducts, and contaminated materials.
-
Segregation: Keep this waste stream separate from other chemical waste unless explicitly instructed otherwise by your institution's Environmental Health and Safety (EHS) department.[2] Never mix boronic acids with incompatible chemicals like strong oxidizing agents, bleach, or strong acids, which could lead to dangerous reactions.[1][7]
Waste Collection and Storage
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]
-
The container should be appropriate for the solvent used and clearly labeled as "Hazardous Waste" with the chemical name and approximate concentrations of all components.
-
-
Storage:
Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.[2]
-
Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the procedure).[6]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[2][6]
-
Final Container Disposal: After triple-rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[2][6] The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, in accordance with your institution's policies.[2]
In-Lab Neutralization of Small Quantities (Caution Advised)
For very small quantities, in-lab neutralization of boronic acids, which are weak acids, with a mild base may be a possibility.[1] However, this should only be performed if it is explicitly permitted by your institution and local regulations.[1][7] It is generally recommended to dispose of this compound as hazardous waste without in-lab treatment. Always consult with your EHS department before attempting any neutralization procedures.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This information is based on general principles for the safe handling and disposal of boronic acids and pyrimidine derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid. The following procedures are based on general best practices for handling boronic acid derivatives and should be supplemented by a thorough review of any specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet for this compound was not found, data from analogous boronic acid compounds suggest that it may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] Therefore, a cautious approach to handling is warranted, and the following personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.[5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[5][6] | Prevents skin contact which may cause irritation.[1][2] |
| Body Protection | Laboratory coat or long-sleeved clothing.[6] A chemical-resistant suit may be required for large-scale operations or in case of a spill.[5] | Minimizes skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[4][5] A P95 (US) or P1 (EU EN 143) particle respirator is suitable for nuisance exposures.[5] | Protects against inhalation of dust which may cause respiratory irritation.[1][2] |
Operational Plan for Safe Handling
Safe handling of this compound requires adherence to the following step-by-step procedures to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in Table 1.
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5][6]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Storage:
-
Keep the container tightly closed to prevent moisture absorption.[6][7]
-
Some related compounds recommend refrigerated storage (2-8 °C) and storage under an inert atmosphere (e.g., nitrogen) as they can be air-sensitive.
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention.[4][5][6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this chemical as hazardous waste in accordance with local, state, and federal regulations.[6] Do not empty into drains or release into the environment.[5][6] Collect waste in suitable, labeled, and closed containers.[5][6]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[9] Dispose of the container to a hazardous or special waste collection point.[6]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing key safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.es [fishersci.es]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
